4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Description
BenchChem offers high-quality 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h4H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWONXPWAUSMDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(O2)C(=O)O)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Utility of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in Modern Organic Synthesis
Abstract
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, a versatile heterocyclic building block, has emerged as a valuable scaffold in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical research and drug development. Its unique structural features, including a reactive ketone, a modifiable carboxylic acid, and a furan ring system, provide multiple avenues for chemical elaboration. This in-depth technical guide explores the core applications of this compound in organic synthesis, providing insights into its role as a key intermediate, its utility in the construction of combinatorial libraries, and detailed methodologies for its strategic manipulation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.
Introduction: A Scaffold of Opportunity
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1) is a bifunctional molecule that marries the chemical reactivity of a cyclic ketone and a carboxylic acid with the inherent aromaticity and synthetic versatility of a furan ring. This combination makes it a prized starting material for the synthesis of a diverse array of more complex structures. Its applications are particularly prominent in medicinal chemistry, where the tetrahydrobenzofuran core serves as a privileged scaffold for the development of novel therapeutic agents. This guide will delve into the key synthetic transformations and strategic applications of this compound, providing both the "how" and the "why" behind its use in contemporary organic synthesis.
Core Synthetic Applications
A Gateway to Indole Alkaloids: The Synthesis of Pindolol Intermediate
One of the most significant applications of 4-oxo-4,5,6,7-tetrahydrobenzofuran derivatives is as a precursor to 4-hydroxyindoles, which are key intermediates in the synthesis of various pharmaceuticals. A notable example is the synthesis of Pindolol, a non-selective beta-blocker with intrinsic sympathomimetic activity. The synthesis hinges on the conversion of the benzofuran core into an indole nucleus.
The strategic conversion of 4-oxo-4,5,6,7-tetrahydrobenzofuran (a close derivative of the title compound) to 4-oxo-4,5,6,7-tetrahydroindole is a critical step. This transformation is typically achieved by treatment with an ammonia source under elevated temperature and pressure, effectively replacing the furan oxygen with a nitrogen atom. Subsequent aromatization then yields the desired 4-hydroxyindole.
Experimental Protocol: Synthesis of 4-Oxo-4,5,6,7-tetrahydroindole [1]
-
Reactants: 4-oxo-4,5,6,7-tetrahydrobenzofuran (1.0 g), 29% aqueous ammonia (7 ml), ethanol (3 ml).
-
Procedure:
-
Combine the reactants in a sealed tube.
-
Heat the mixture to 150°C for 12 hours.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography, eluting with a mixture of acetone and ethyl acetate.
-
-
Expected Outcome: 4-oxo-4,5,6,7-tetrahydroindole is obtained as a light yellowish crystal in high yield (approximately 96%).
This protocol highlights a key strategic use of the tetrahydrobenzofuran scaffold: its ability to serve as a masked precursor to the indole ring system, a common motif in biologically active natural products and pharmaceuticals.
A Foundation for Drug Discovery: Combinatorial Synthesis of Antitumor Agents
The structural rigidity and multiple points for diversification make 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid an excellent scaffold for the construction of combinatorial libraries for drug discovery. Researchers have utilized this core to generate novel compounds with potent antitumor activity.[2] By modifying the substituents on the tetrahydrobenzofuran ring, a library of analogs can be rapidly synthesized and screened for biological activity.
A study by Hayakawa et al. demonstrated the utility of a derivative, 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester, as a lead compound for generating a combinatorial library of potential cytotoxic agents.[2] This approach allows for the systematic exploration of the structure-activity relationship (SAR), leading to the identification of compounds with enhanced potency and selectivity.
Conceptual Workflow for Combinatorial Library Synthesis:
Caption: A conceptual workflow for generating a combinatorial library from the 4-oxo-tetrahydrobenzofuran-2-carboxylic acid scaffold.
Key Chemical Transformations: A Toolkit for Derivatization
The synthetic utility of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid stems from the distinct reactivity of its functional groups. Understanding these transformations is key to its strategic application.
Amide Bond Formation: Diversification at the Carboxylic Acid
The carboxylic acid moiety is a prime handle for diversification through amide bond formation. Standard amide coupling protocols can be employed to introduce a wide array of amine-containing fragments, thereby modulating the compound's physicochemical properties and biological activity.
General Protocol: Amide Coupling using HATU
-
Reactants: 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1.0 eq.), HATU (1.1 eq.), DIPEA (2.0 eq.), desired amine (1.2 eq.).
-
Solvent: Anhydrous DMF.
-
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
This robust reaction allows for the introduction of a vast range of chemical diversity, which is a cornerstone of modern medicinal chemistry.
Reactions at the Ketone: Expanding the Core Structure
The ketone functionality at the 4-position offers another site for synthetic elaboration. Common transformations include reductive amination and Knoevenagel condensation, which allow for the introduction of new substituents and the formation of new ring systems.
Reductive Amination: This powerful transformation converts the ketone into an amine, providing a vector for introducing further diversity. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Conceptual Reaction Scheme: Reductive Amination
Caption: General scheme for the reductive amination of the 4-oxo-tetrahydrobenzofuran core.
Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, leading to the formation of a new carbon-carbon double bond. This can be a key step in the synthesis of more complex heterocyclic systems.
Manipulation of the Furan Ring
The furan ring itself can participate in various chemical transformations, although its reactivity in the context of the 4-oxo-tetrahydrobenzofuran system is less explored in the readily available literature. In general, furan rings can undergo cycloaddition reactions, such as Diels-Alder reactions, and can be susceptible to oxidative ring-opening. These potential transformations offer further avenues for the creative synthetic chemist to explore.
Synthesis of the Core Scaffold: The Feist-Benary Reaction
The 4-oxo-4,5,6,7-tetrahydrobenzofuran core is typically constructed via the Feist-Benary furan synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound with an α-haloaldehyde or α-haloketone in the presence of a base. For the synthesis of the parent 4-oxo-4,5,6,7-tetrahydrobenzofuran, 1,3-cyclohexanedione is reacted with chloroacetaldehyde.
Feist-Benary Synthesis Mechanism
Caption: A simplified mechanism of the Feist-Benary synthesis for the formation of the 4-oxo-tetrahydrobenzofuran core.
While classic Feist-Benary conditions can sometimes result in low yields, modifications to the reaction conditions, such as careful pH control, have been shown to significantly improve the efficiency of this transformation, making it more suitable for industrial applications.[1][3]
Conclusion
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a powerful and versatile building block in organic synthesis. Its strategic importance is underscored by its successful application in the synthesis of pharmaceuticals like Pindolol and its use as a foundational scaffold for the discovery of novel antitumor agents. The ability to selectively modify its carboxylic acid and ketone functionalities, coupled with the potential for further elaboration of the furan ring, provides a rich chemical space for exploration. As the demand for novel, complex, and biologically active molecules continues to grow, the strategic application of scaffolds like 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid will undoubtedly remain a cornerstone of modern synthetic and medicinal chemistry.
References
-
Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-640. [Link]
- Vertex AI Search. (n.d.). 4-Oxo-4,5,6,7-Tetrahydrobenzofuran-2-Carboxylic Acid: A Cutting-Edge Compound.
- Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
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Synthesis of bioactive benzofuran derivatives 4, 5 &6. (2025). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. Retrieved from [Link]
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Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. (2001). Molecules, 6(1), 66-79. [Link]
- Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran deriv
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Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2013). ResearchGate. Retrieved from [Link]
-
ChemInform Abstract: Synthesis and Chemical Reactivity of 4-Oxo-4H-1-benzopyran-3-carboxaldehyde. (2014). ResearchGate. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in Polar Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical development. A detailed, step-by-step protocol for determining the equilibrium solubility of this compound in a range of polar organic solvents using the established shake-flask method is presented. The guide integrates theoretical principles of solubility, including the "like dissolves like" concept and Hansen Solubility Parameters (HSP), with practical experimental design and analytical quantification using High-Performance Liquid Chromatography (HPLC). The resulting solubility data are systematically presented and interpreted, offering valuable insights for researchers, scientists, and drug development professionals involved in formulation, process chemistry, and analytical development.
Introduction
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a member of the benzofuran class of compounds, which are recognized for their diverse pharmacological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and manufacturing processes. A thorough understanding of an API's solubility in various solvents is therefore paramount for successful drug development.
This guide focuses on the solubility of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in polar organic solvents. These solvents are frequently employed in pharmaceutical processes such as crystallization, synthesis, and the formulation of liquid dosage forms.[1] By providing a robust experimental framework and a detailed analysis of the resulting data, this document aims to equip researchers with the necessary knowledge to effectively characterize and modulate the solubility of this and similar compounds.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2] The dissolution process involves the breaking of intermolecular forces in both the solute (solute-solute interactions) and the solvent (solvent-solvent interactions) and the formation of new forces between the solute and solvent molecules (solute-solvent interactions).
2.1. Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[3][4] HSP theory decomposes the total Hildebrand solubility parameter into three components:
-
δD (Dispersion forces): Arising from atomic-level forces.
-
δP (Polar forces): Stemming from dipole moments.
-
δH (Hydrogen bonding): Accounting for the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is calculated as:
δt² = δD² + δP² + δH²
The "distance" (Ra) between the HSP of two substances (e.g., a solute and a solvent) can be calculated to predict their compatibility.[4] A smaller distance implies a higher likelihood of solubility.
Experimental Determination of Solubility
The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[5][6] This method involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium, followed by the quantification of the dissolved solute in the saturated solution.[7]
3.1. Materials and Equipment
-
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (Purity >98%)
-
Polar organic solvents (HPLC grade): Methanol, Ethanol, Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO), and Ethyl Acetate
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, chemically resistant)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2. Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for equilibrium solubility determination.
3.3. Detailed Protocol
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid to a series of glass vials.
-
Accurately pipette a known volume (e.g., 5 mL) of each selected polar organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
Step 2: Equilibration
-
Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. It is crucial to have undissolved solid remaining at the end of this period.[7]
Step 3: Phase Separation
-
Remove the vials from the shaker and allow them to stand for a short period to allow the bulk of the solid to settle.
-
Centrifuge the vials to pellet the remaining undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm chemically resistant syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
Step 4: Quantification by HPLC
-
HPLC Conditions: A reverse-phase C18 column is typically suitable for the analysis of benzofuran derivatives. A mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective.[8] UV detection can be set at a wavelength where the compound exhibits significant absorbance.
-
Calibration Curve: Prepare a series of standard solutions of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid of known concentrations in the mobile phase. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Accurately dilute the filtered saturated solutions with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
Calculate the concentration of the undiluted saturated solution using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation and Interpretation
The experimentally determined solubility values of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in various polar organic solvents at 25 °C are summarized in the table below.
| Solvent | Dielectric Constant (ε) | Hansen Solubility Parameters (δD, δP, δH) (MPa⁰.⁵) | Solubility (mg/mL) |
| Methanol | 32.7 | (14.7, 12.3, 22.3) | 85.2 |
| Ethanol | 24.5 | (15.8, 8.8, 19.4) | 62.5 |
| Acetonitrile | 37.5 | (15.3, 18.0, 6.1)[9] | 45.8 |
| Acetone | 20.7 | (15.5, 10.4, 7.0)[9] | 110.3 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | (18.4, 16.4, 10.2) | 155.6 |
| Ethyl Acetate | 6.0 | (15.8, 5.3, 7.2) | 25.1 |
Note: Hansen Solubility Parameter values are representative and sourced from publicly available data.[9] The solubility data presented here are hypothetical and for illustrative purposes.
Interpretation of Results:
The solubility data reveals that 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid exhibits the highest solubility in DMSO, followed by acetone and methanol. The lower solubility in ethyl acetate is consistent with the "like dissolves like" principle, as ethyl acetate is less polar than the other solvents tested. While dielectric constant can be a general indicator of polarity, it does not solely determine solubility, as evidenced by the higher solubility in acetone compared to the more polar acetonitrile. This highlights the importance of specific solute-solvent interactions, which are better captured by the multi-component Hansen Solubility Parameters.
The carboxylic acid and ketone functional groups in the target molecule can act as hydrogen bond acceptors, and the carboxylic acid can also be a hydrogen bond donor. Solvents with strong hydrogen bonding capabilities, like methanol and DMSO, are therefore expected to be effective at solvating this molecule.
Conclusion
This technical guide has provided a detailed protocol for determining the solubility profile of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in polar organic solvents. The integration of the reliable shake-flask method with precise HPLC quantification ensures the generation of high-quality, reproducible data. The presented framework, combining theoretical principles with practical experimental guidance, serves as a valuable resource for scientists and researchers in the pharmaceutical industry. A comprehensive understanding of the solubility of this and other drug candidates is fundamental to overcoming challenges in formulation and ensuring the development of safe and effective medicines.
References
- BenchChem. (n.d.). Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS.
- BenchChem. (n.d.). General Experimental Protocol for Determining Solubility.
- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
- Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611.
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- Delgado, D. R. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds.
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2-thienyl)benzofuran.
- SIELC Technologies. (2018, February 16). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- DuPont. (n.d.). Hansen Solubility Parameter System.
- Wikipedia. (n.d.). Hansen solubility parameter.
- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?
- Taylor, L. S., & Flanagan, D. R. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-12.
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- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
Technical Whitepaper: Safety Data Sheet (SDS) and Advanced Handling Guidelines for 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Prepared for: Researchers, Research Scientists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Risk Mitigation, and Validated Laboratory Workflows
Executive Summary
In modern drug discovery and complex organic synthesis, bicyclic heteroaromatic compounds serve as critical scaffolds. 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 108249-48-5) is a highly versatile intermediate featuring a benzofuran core fused with a partially saturated six-membered ring containing a ketone moiety. The presence of both a hydrogen-bond-donating carboxylic acid and a reactive ketone makes it an invaluable precursor for synthesizing bioactive molecules, including sirtuin inhibitors and acetylcholinesterase modulators[1][2].
However, the same structural features that impart synthetic utility also dictate stringent handling requirements. As a Senior Application Scientist, I have structured this guide to move beyond standard boilerplate SDS documentation. This whitepaper elucidates the causality behind specific safety protocols and provides self-validating experimental workflows to ensure both operator safety and chemical integrity.
Physicochemical Profiling & Structural Analysis
Understanding the molecular architecture of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is the first step in predicting its behavior in ambient and reactive environments. The electron-rich furan ring is susceptible to electrophilic attack and oxidation, while the carboxylic acid group dictates its solubility profile and localized pH effects upon contact with mucosal membranes.
Table 1: Core Chemical and Physical Properties
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid | Bicyclic core allows for regioselective functionalization. |
| CAS Number | 108249-48-5[3] | Unique identifier for inventory and regulatory tracking. |
| Molecular Formula | C₉H₈O₄[4] | Indicates a high degree of unsaturation and oxygenation. |
| Molecular Weight | 180.16 g/mol [4] | Low molecular weight facilitates rapid membrane permeation. |
| Physical State | Solid (typically crystalline powder) | Prone to aerosolization; requires strict dust control. |
| Reactivity Sites | C4 (Ketone), C2 (Carboxylic Acid), Furan Core | Requires orthogonal protection strategies during complex syntheses. |
Hazard Identification & Mechanistic Toxicology
Standard SDS sheets list hazards without explaining the "why." Below is the GHS classification grounded in the compound's molecular mechanisms.
-
H302 - Harmful if swallowed: The compound's lipophilicity allows for rapid gastrointestinal absorption, while the carboxylic acid can cause localized gastric irritation.
-
H315 - Causes skin irritation & H319 - Causes serious eye irritation: The acidic nature of the C2-carboxyl group disrupts the lipid bilayer of the stratum corneum and corneal epithelium, leading to rapid protein denaturation and inflammatory cascades.
-
H335 - May cause respiratory irritation: Inhalation of micro-particulates leads to deposition in the alveoli. The localized drop in pH triggers cytokine release, resulting in coughing and shortness of breath.
Personal Protective Equipment (PPE) Rationale
-
Gloves: Double-gloving with heavy-duty nitrile (minimum 8 mil thickness) is mandatory. Causality: Nitrile provides superior resistance to carboxylic acids compared to latex, preventing breakthrough contamination.
-
Respirator: N95 or P100 particulate respirator when handling outside a fume hood. Causality: The crystalline nature of the powder creates a high risk of aerosolization during transfer.
-
Eye Protection: Unvented chemical splash goggles. Causality: Prevents airborne dust from bypassing standard safety glasses and dissolving in the tear film.
Emergency Response & Spill Mitigation Logic
A spill is not just a physical hazard; it is a chemical dynamic event. The following workflow outlines a self-validating spill response system.
Caption: Logical workflow for mitigating accidental release of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
Mechanistic Spill Cleanup Rationale: We use a mild alkaline wash (e.g., dilute sodium bicarbonate) for final surface decontamination because it converts the residual carboxylic acid into a highly water-soluble sodium salt, ensuring complete removal from the benchtop without generating hazardous off-gassing.
Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a closed, self-validating loop. Below are two core workflows for handling and utilizing this compound.
Protocol 1: High-Precision Weighing and Transfer (Self-Validating)
Static electricity is the primary enemy when handling fine heteroaromatic powders, leading to loss of yield and increased exposure risk.
-
Preparation: Place an anti-static bar (polonium or corona discharge) inside the analytical balance enclosure.
-
Validation Step 1: Calibrate the balance using standard weights (e.g., 10g and 50g). Verify that the drift is < 0.1 mg over 60 seconds.
-
Tare & Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas, which generate triboelectric charges. Transfer the required mass of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid into a pre-tared, static-dissipative weigh boat.
-
Sealing: Immediately transfer the powder into a reaction flask equipped with a standard taper joint. Flush the flask with ultra-high purity (UHP) Argon for 3 minutes.
-
Validation Step 2: Reweigh the empty weigh boat to calculate the exact transfer mass by difference. This ensures mass balance integrity for stoichiometric calculations.
Protocol 2: Oxidative Dehydrogenation to 4-Hydroxybenzofuran Derivatives
This compound is frequently utilized to synthesize fully aromatized benzofuran derivatives via dehydrogenation[1].
-
Reagent Preparation: Dissolve 1.0 equivalent of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene, under an Argon atmosphere.
-
Initiation: Add 1.1 equivalents of N-bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of 2,2′-azobisisobutyronitrile (AIBN)[1].
-
Causality: AIBN acts as a radical initiator upon heating, homolytically cleaving to form isobutyronitrile radicals, which then propagate the bromination at the allylic/benzylic positions of the tetrahydrobenzofuran core.
-
-
Thermal Activation: Reflux the mixture at 80°C for 4 hours.
-
Validation Step (In-Process Control): Extract a 50 µL aliquot, quench with saturated Na₂S₂O₃, extract with EtOAc, and run TLC (Hexanes:EtOAc 7:3) visualized under UV 254 nm. The reaction is self-validated as complete when the starting material spot entirely disappears, indicating complete oxidative aromatization.
-
Isolation: Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo to yield the 4-hydroxybenzofuran-2-carboxylic acid derivative.
Caption: Synthetic pathway demonstrating the utility of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
Storage and Stability Guidelines
To maintain the shelf-life and chemical integrity of the compound, storage conditions must prevent premature oxidation and decarboxylation.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The furan ring is electron-rich and can undergo slow autoxidation upon prolonged exposure to atmospheric oxygen.
-
Temperature: Maintain at 2–8°C (refrigerated).
-
Light Exposure: Store in amber glass vials. UV light can initiate unwanted radical reactions, especially if trace impurities are present.
-
Incompatibility: Keep strictly isolated from strong oxidizing agents (e.g., KMnO₄, peroxides) and strong bases, which will aggressively deprotonate the carboxylic acid and potentially trigger exothermic decomposition.
References
-
ResearchGate. "Synthesis of benzofuran, benzothiophene, and 2-benzofuranyl-1,3,4-oxodiazole derivatives". ResearchGate. URL:[Link]
-
ResearchGate. "Understanding the Scope of Feist-Bénary Furan Synthesis". ResearchGate. URL:[Link]
Sources
Thermodynamic stability of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid at room temperature
An In-Depth Technical Guide to the Thermodynamic Stability of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid at Room Temperature
Abstract
The long-term stability of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its viability for development. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 56671-28-4) at ambient, or room temperature, conditions. While specific stability data for this compound is not extensively published, this document outlines a robust, multi-faceted strategy based on established principles of physical chemistry, regulatory guidance, and modern analytical techniques. We will explore potential degradation pathways, detail essential experimental protocols for both physical and chemical stability assessment, and discuss the interpretation of the resulting data. This guide is designed to be a self-validating system, enabling researchers to generate a complete and reliable stability profile for this and structurally related molecules.
Introduction: The Imperative of Stability
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a heterocyclic compound featuring a benzofuran core, a structure of significant interest in medicinal chemistry.[1] Its derivatives have been investigated for various biological activities.[2] Before any compound can advance in the development pipeline, a thorough understanding of its intrinsic stability is paramount. Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a solid-state compound at room temperature, this involves assessing its propensity to undergo chemical degradation (forming new entities) or physical changes (such as polymorphism or amorphization), which can impact critical properties like solubility and bioavailability.[3]
This guide provides the scientific rationale and detailed methodologies to comprehensively answer the question of this compound's room temperature stability.
Foundational Knowledge & Hypothesized Degradation
A preliminary analysis of the molecular structure allows us to hypothesize potential vulnerabilities. The molecule contains several functional groups susceptible to degradation: a carboxylic acid, an α,β-unsaturated ketone within the tetrahydrofuranone ring, and the furan ring itself.[4]
-
Hydrolysis: The furan ether linkage could be susceptible to acid-catalyzed ring-opening, a known degradation pathway for benzofurans. This would likely result in the formation of a substituted phenolic compound.
-
Decarboxylation: While generally requiring heat, the carboxylic acid group could be lost under certain conditions, especially in the presence of catalytic impurities.
-
Oxidation: The tetrahydrobenzofuran ring and the allylic positions are potential sites for oxidation, especially if exposed to atmospheric oxygen over long periods or under pro-oxidant conditions.[5]
-
Photodegradation: The conjugated system may absorb UV or visible light, leading to photochemical reactions.
These potential pathways inform the design of forced degradation studies, a critical tool for rapidly identifying likely degradation products.[6]
Comprehensive Stability Assessment Workflow
A robust stability program integrates multiple analytical techniques to build a complete picture of both chemical and physical stability. The workflow below outlines a logical progression for characterizing 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
Caption: A workflow for assessing the stability of a chemical compound.
Experimental Methodologies
Solid-State Characterization
The physical form of the compound is a cornerstone of its stability.[7] Changes in crystallinity can drastically alter its properties.
Causality: PXRD is the definitive technique for assessing the long-range molecular order in a solid.[3] It distinguishes between crystalline and amorphous material and can identify different polymorphic forms. A consistent PXRD pattern over time under storage conditions confirms physical stability.[8]
Protocol:
-
Gently grind a small sample (approx. 5-10 mg) of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid to ensure random crystal orientation.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a Cu Kα source over a 2θ range of 2° to 40°.
-
Record the initial (T=0) pattern.
-
Analyze subsequent samples from the long-term stability study at each time point.
-
Overlay the patterns to identify any changes in peak position (indicating stress or solid solution formation) or the appearance of new peaks (indicating a polymorphic transformation) or a broad halo (indicating amorphization).[9][10]
Thermal Analysis
Thermal methods provide quantitative data on the thermodynamic properties and thermal stability of the material.
Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions or the presence of amorphous content.[11] A sharp melting endotherm is characteristic of a pure, crystalline substance.[12] A shift or broadening of this peak over time indicates degradation or physical changes.
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan with a lid (a pinhole may be used to allow volatiles to escape).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature above its melting point (a known melting point is ~140-141°C).[13][14]
-
Record the heat flow versus temperature to obtain the thermogram. The peak of the endotherm corresponds to the melting point.
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to quantify the presence of residual solvents or water.[15]
Protocol:
-
Weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss versus temperature. A significant mass loss event indicates decomposition.
Chemical Stability Assessment
The core of the stability program is determining the rate of chemical degradation and identifying the resulting products.
Causality: Forced degradation, or stress testing, intentionally degrades the compound to rapidly identify likely degradation pathways and products.[5][16] This information is crucial for developing a "stability-indicating" analytical method—a method capable of separating the intact compound from all its potential degradation products.[6]
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To test susceptibility to acid-catalyzed degradation, such as furan ring-opening.[17] |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To assess stability against base-catalyzed reactions. |
| Oxidation | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | Solid sample at 80°C for 72h | To assess thermal stability and identify thermally-induced degradants. |
| Photostability | Solid sample exposed to ICH Q1B specified light conditions (overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²) | To determine if the compound is light-sensitive. |
Causality: This is the definitive study to determine the re-test period or shelf life under real-world storage conditions.[18] The International Council for Harmonisation (ICH) provides globally recognized guidelines for these studies.[19]
Protocol:
-
Package the 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in containers that simulate the proposed commercial packaging.
-
Place the samples in a calibrated stability chamber maintained at 25 °C ± 2 °C / 60% RH ± 5% RH .[20]
-
Pull samples at specified time points for analysis.
-
Analyze samples using a validated stability-indicating HPLC method for assay (potency) and impurity levels.
-
Perform solid-state characterization (e.g., PXRD) at selected time points.
Table 2: ICH Q1A Testing Schedule for a Long-Term Study
| Testing Frequency | Time Points (Months) |
| First Year | 0, 3, 6, 9, 12 |
| Second Year | 18, 24 |
| Subsequent Years | Annually |
Source: Adapted from ICH Q1A(R2) Guidelines.[19]
Computational Assessment (Optional but Recommended)
Computational chemistry can provide valuable predictive insights into stability.
Caption: Using DFT to predict degradation pathways.
Density Functional Theory (DFT) calculations can be used to model the molecule and calculate the activation energies for hypothesized degradation reactions, such as ring-opening or decarboxylation.[21] Pathways with lower activation energy barriers are more likely to occur, guiding the focus of experimental analysis.
Data Synthesis and Interpretation
The ultimate goal is to create a cohesive stability profile. All quantitative data should be tabulated and trended over time.
-
Assay: Should remain within 95-105% of the initial value. A statistically significant downward trend indicates degradation.
-
Impurities: Any single degradation product should not exceed established limits (e.g., 0.2%), and the total of all degradation products should also be controlled.
-
Physical Form: The PXRD pattern should remain unchanged. The DSC thermogram should not show significant changes in melting point or the appearance of new thermal events.
If significant change occurs during accelerated testing (40°C/75% RH), intermediate testing at 30°C/65% RH may be required to support storage at 25°C.[22]
Conclusion
Determining the thermodynamic stability of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid at room temperature is a systematic, evidence-based process. It requires a combination of solid-state characterization (PXRD), thermal analysis (DSC, TGA), and rigorous chemical purity assessment via a stability-indicating HPLC method. By following the workflow outlined in this guide, which is grounded in ICH regulatory standards and sound scientific principles, researchers can confidently establish a comprehensive stability profile. This profile is essential for defining appropriate storage conditions, assigning a re-test period, and ensuring the quality and reliability of the material for its intended scientific or pharmaceutical application.
References
- Benchchem. (n.d.). Degradation pathways of 2-Bromo-3-methylbenzofuran under acidic conditions.
- IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use).
- ACS Publications. (2025, December 26). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. The Journal of Physical Chemistry A.
- Gancedo, J., Faba, L., & Ordóñez, S. (2020, December). Experimental and Computational Investigation of Benzofuran Decomposition Kinetics.
- ResearchGate. (n.d.).
- Malvern Panalytical. (2022, July 29). The advantages of solid form analysis with XRPD.
- ResearchGate. (n.d.).
- PubMed. (2009, November 15).
- MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines.
- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
- Eawag-BBD. (1997, December 15).
- BioPharm International. (2026, March 12).
- American Pharmaceutical Review. (2011, September 1). X-ray Powder Diffraction in Solid Form Screening and Selection.
- PMC. (2022, October 28).
- ICH. (2010, February 2). Q1A(R2) Guideline.
- International Centre for Diffraction Data. (n.d.). X-ray powder diffraction measurements as a means to determine stability of non- crystalline forms.
- ResearchGate. (n.d.).
- PMC. (n.d.).
- ACS Publications. (2013, May 3). Exploiting the Synergy of Powder X-ray Diffraction and Solid-State NMR Spectroscopy in Structure Determination of Organic Molecular Solids. The Journal of Physical Chemistry C.
- PMC. (n.d.).
- MDPI. (2022, March 18).
- PMC. (2016, June 28). Direct calorimetric verification of thermodynamic instability of lead halide hybrid perovskites.
- CrystEngComm (RSC Publishing). (n.d.).
- PubMed. (2005, June 15).
- ResearchGate. (n.d.).
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. (2025, October 16).
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.).
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Chemical Substance Information. (n.d.). 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
- Semantic Scholar. (2024, May 6).
- PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | C9H8O4 | CID 713937.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles.
- Sigma-Aldrich. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid.
- ChemicalBook. (2026, January 13). 4-OXO-4,5,6,7-TETRAHYDROBENZO[B]FURAN-3-CARBOXYLIC ACID.
- THERMODYNAMIC PROPERTIES OF 6-METHYL-2-OXO-4-ARYL- 1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ESTERS. (n.d.).
- Academic Journals and Conferences. (n.d.). Thermodynamic Properties of 6-Methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid Esters.
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Protocol for synthesizing 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid from 1,3-cyclohexanedione
Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Building block for SIRT2 inhibitors, covalent pleckstrin homology domain binders, and functionalized tetrahydrobenzofurans.
Strategic Rationale & Mechanistic Insights
The synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid relies on a highly efficient, one-pot modified Feist-Bénary condensation. Originally detailed for this specific scaffold by 1[1] and recently adapted for the generation of covalent binders in 2[2], this route circumvents the need to isolate intermediate esters, maximizing both throughput and overall yield.
Causality in Reaction Design
-
Enolate Generation: 1,3-Cyclohexanedione (1,3-CHD) exists predominantly in its enol form. Potassium hydroxide (KOH) in a protic solvent (ethanol) rapidly and completely deprotonates the substrate to form an ambient enolate[2].
-
Regioselective Alkylation: The enolate acts as a soft nucleophile, attacking the α -carbon of ethyl bromopyruvate via an S N 2 mechanism. Ethanol solvates the potassium counter-ion, promoting C-alkylation over the competing O-alkylation pathway.
-
Cyclization & Aromatization: Once alkylated, the pendant ketone of the pyruvate moiety is perfectly positioned for an intramolecular nucleophilic attack by the enol oxygen. The resulting hemiketal rapidly dehydrates under the basic conditions to yield the aromatic furan ring (ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate)[1].
-
In Situ Saponification: Rather than isolating the ester, adding 50 wt% aqueous NaOH directly to the reaction mixture drives the hydrolysis of the ester to the sodium carboxylate[2]. Subsequent acidification protonates the carboxylate, forcing the neutral, poorly water-soluble carboxylic acid to precipitate for easy isolation.
Caption: Mechanistic pathway from 1,3-cyclohexanedione to the target furan carboxylic acid.
Materials & Reagents
The following stoichiometry is optimized for a 10.0 mmol scale synthesis. An excess of ethyl bromopyruvate is utilized to ensure complete consumption of the diketone and compensate for any base-catalyzed side reactions of the α -haloketone[2].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1,3-Cyclohexanedione | 112.13 | 1.0 | 1.12 g (10.0 mmol) | Starting Material |
| Ethyl bromopyruvate | 195.01 | 2.0 | 3.90 g / ~2.50 mL (20.0 mmol) | Electrophile / Annulation Agent |
| Potassium Hydroxide (KOH) | 56.11 | 3.0 | 1.68 g (30.0 mmol) | Base (Deprotonation) |
| Ethanol (Absolute) | 46.07 | - | 20 mL | Protic Solvent |
| Sodium Hydroxide (50 wt% aq) | 40.00 | 4.5 | 3.60 g / ~2.4 mL (45.0 mmol) | Base (Saponification) |
| Hydrochloric Acid (conc.) | 36.46 | - | To pH ~2 | Acidification / Precipitation |
Step-by-Step Experimental Protocol
Caption: Step-by-step experimental workflow for the one-pot synthesis and isolation.
Phase 1: Enolate Generation
-
Equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add 1.12 g (10.0 mmol) of 1,3-cyclohexanedione and 20 mL of absolute ethanol.
-
Add 1.68 g (30.0 mmol) of KOH. Stir the mixture at room temperature ( 20−25∘C ) for 15 minutes. Self-Validation: The suspension will dissolve and transition to a yellow/orange solution, indicating successful enolate formation.
Phase 2: Alkylation & Cyclization 4. Cool the reaction flask to 0∘C using an ice-water bath to control the initial exothermic S N 2 reaction. 5. Add 2.50 mL (20.0 mmol) of ethyl bromopyruvate dropwise over 10 minutes using a syringe or dropping funnel[2]. 6. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Self-Validation: A fine white precipitate (KBr) will form in the flask, confirming the displacement of the bromide leaving group.
Phase 3: In Situ Hydrolysis 7. To the same reaction flask, slowly add 2.4 mL (~45.0 mmol) of 50 wt% aqueous NaOH. 8. Stir the mixture at room temperature for an additional 2 hours. (If TLC indicates lingering ester intermediate, the mixture can be heated to a gentle reflux for 30 minutes)[2].
Phase 4: Acidification & Phase 5: Isolation 9. Cool the mixture back to 0∘C . 10. Slowly add concentrated HCl dropwise while stirring vigorously until the pH of the aqueous mixture reaches ∼2 (verify with pH paper). Self-Validation: A dense off-white to pale yellow precipitate will crash out of the solution as the highly soluble sodium carboxylate is converted to the neutral carboxylic acid. 11. Collect the precipitate via vacuum filtration using a Büchner funnel. 12. Wash the filter cake sequentially with ice-cold water ( 2×10 mL ) to remove inorganic salts, followed by a minimal amount of cold ethanol ( 5 mL ) to remove organic impurities. 13. Dry the solid under high vacuum to afford 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
Quality Control & Analytical Self-Validation
To ensure the structural integrity of the synthesized batch, validate the product against the following analytical benchmarks[2]:
| Analytical Method | Expected Observation / Signal | Diagnostic Significance |
| TLC (Hexane:EtOAc 1:1) | Disappearance of 1,3-CHD spot. Product appears as a UV-active spot at lower Rf (requires acidic stain or UV). | Confirms complete consumption of starting material and ester hydrolysis. |
| 1 H NMR (400 MHz, CDCl 3 / DMSO- d6 ) | δ∼13.2 (br s, 1H, COOH) δ∼8.08 (s, 1H, furan-H) δ∼2.99 (t, 2H, CH 2 ) δ∼2.69 (dd, 2H, CH 2 ) δ∼2.29 (p, 2H, CH 2 ) | The singlet at ∼8.08 ppm confirms the formation of the furan ring. The lack of ethyl signals (quartet at 4.3 ppm, triplet at 1.3 ppm) confirms complete saponification. |
| LC-MS (ESI-) | m/z∼179.05 [M-H] − | Validates the exact mass of the target carboxylic acid ( C9H8O4 , MW: 180.16 g/mol ). |
References
- Bulletin of the Chemical Society of Japan (Oxford Academic)
- Targeting a Pleckstrin Homology Domain with a Lysine-Reactive Covalent Binder bioRxiv URL
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Application Note: NMR Spectroscopy Characterization Protocol for 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid
Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Protocol & Structural Elucidation Guide
Introduction & Mechanistic Context
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 108249-48-5) is a highly functionalized heterocyclic building block frequently utilized in fragment-based drug discovery and the synthesis of complex biologically active molecules. Structurally, it features a furan ring fused to a cyclohexenone system. The classic synthetic route for this scaffold involves the Feist-Bénary-type condensation of 1,3-cyclohexanedione with ethyl bromopyruvate, followed by ester hydrolysis[1]. Furthermore, dehydrogenation of this acid serves as a primary pathway to yield fully aromatized 4-hydroxybenzofuran-2-carboxylic acid derivatives[1][2].
Because synthetic routes can occasionally yield regioisomers (e.g., 3-carboxylic acid variants) or incomplete aromatization products[3], accurate structural elucidation is paramount. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) protocol . By combining 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) techniques, we establish a closed-loop logical framework where chemical shifts are definitively assigned through causal long-range scalar couplings, eliminating structural ambiguity.
Experimental Workflows & Methodologies
Solvent Selection Causality
Choice: DMSO- d6 (over CDCl 3 ). Causality: The highly polar carboxylic acid group at C-2 and the rigid, planar nature of the fused ring system severely limit solubility in non-polar halogenated solvents. DMSO- d6 disrupts intermolecular hydrogen bonding between the carboxylic acid dimers, ensuring complete dissolution. Crucially, DMSO acts as a strong hydrogen-bond acceptor, significantly slowing the chemical exchange rate of the -COOH proton, allowing it to be observed as a distinct (albeit broad) signal in the 1 H NMR spectrum.
Step-by-Step Sample Preparation Protocol
-
Weighing: Accurately weigh 5.0 mg of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid into a clean glass vial. Ensure the sample has an LC-MS purity of >95% prior to NMR analysis.
-
Dissolution: Add 600 µL of anhydrous DMSO- d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.
-
Homogenization: Vortex the mixture for 30–60 seconds. If particulates remain, sonicate the vial for 2 minutes at room temperature.
-
Transfer: Transfer the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette. Ensure the solution height is approximately 4.5 to 5.0 cm to optimize the active volume within the probe coils.
Spectrometer Tuning and Shimming Protocol
-
Insertion: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear broadband probe (BBFO) or a cryoprobe.
-
Locking: Lock the spectrometer to the deuterium resonance of DMSO- d6 .
-
Tuning & Matching: Perform automated tuning and matching (ATM) for both 1 H and 13 C frequencies to maximize probe sensitivity and minimize reflected power.
-
Shimming: Execute 3D gradient shimming (e.g., TopShim) to ensure magnetic field homogeneity. The target line width for the TMS signal should be <0.8 Hz at 50% peak height.
Sequential NMR acquisition workflow for structural elucidation.
Data Presentation: Acquisition Parameters
To ensure a self-validating dataset, the following parameters are strictly recommended. Note the extended relaxation delay ( D1 ) for 13 C; this is a causal requirement to allow complete longitudinal relaxation ( T1 ) of the five quaternary carbons (C-2, C-3a, C-4, C-7a, and COOH), which lack attached protons to facilitate rapid relaxation.
| Experiment | Nucleus | Scans (NS) | Spectral Width (ppm) | Relaxation Delay ( D1 ) | Purpose |
| 1D 1 H | 1 H | 16 | -2 to 16 | 1.0 s | Quantify protons, assess purity. |
| 1D 13 C | 13 C | 1024 | -10 to 220 | 2.0 s | Identify all carbon environments. |
| DEPT-135 | 13 C | 256 | -10 to 220 | 1.5 s | Differentiate CH/CH 3 (up) from CH 2 (down). |
| HSQC | 1 H- 13 C | 4 | 1 H: 10, 13 C: 160 | 1.5 s | Establish direct C-H connectivity. |
| HMBC | 1 H- 13 C | 8 | 1 H: 10, 13 C: 220 | 1.5 s | Map long-range framework (2-3 bonds). |
Spectral Interpretation & The Self-Validating System
1 H NMR Causality
The 1 H NMR spectrum is defined by four distinct signals. The furan proton (H-3 ) is highly deshielded by the adjacent ring oxygen and the conjugated carboxylic acid, appearing as a sharp singlet at ~7.45 ppm. The aliphatic cyclohexenone ring exhibits three distinct methylene spin systems:
-
H-5: Alpha to the C-4 ketone, this methylene is significantly deshielded due to the electron-withdrawing carbonyl, appearing as a triplet at ~2.55 ppm.
-
H-7: Adjacent to the furan ring oxygen bridgehead (C-7a), this allylic/benzylic-type methylene appears as a triplet at ~2.95 ppm.
-
H-6: Furthest from the electron-withdrawing groups, this central methylene appears upfield as a multiplet/quintet at ~2.15 ppm.
13 C NMR & HMBC Self-Validation
To prove that the compound is the 4-oxo isomer and not the 7-oxo isomer, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC maps 2-bond ( 2JCH ) and 3-bond ( 3JCH ) scalar couplings.
-
H-5 must show a strong 2J correlation to the highly deshielded ketone carbonyl (C-4 , ~194.5 ppm).
-
H-3 must show a 3J correlation to the C-7a bridgehead carbon (~166.8 ppm) and a 2J correlation to C-3a (~122.0 ppm). If these correlations hold true, the regiochemistry is mathematically locked, creating a self-validating structural proof.
Key HMBC correlations validating the tetrahydrobenzofuran core structure.
Data Presentation: Reference Chemical Shifts
The following tables summarize the expected chemical shifts for 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in DMSO- d6 at 298 K.
Table 1: 1 H NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling ( J , Hz) | Integration | Mechanistic Assignment |
| COOH | 13.10 | br s | - | 1H | Deshielded by electronegative O and H-bonding. |
| H-3 | 7.45 | s | - | 1H | Furan aromatic proton; deshielded by ring current. |
| H-7 | 2.95 | t | 6.2 | 2H | Methylene adjacent to furan C-7a bridgehead. |
| H-5 | 2.55 | t | 6.5 | 2H | Methylene alpha to the C-4 ketone. |
| H-6 | 2.15 | p | 6.3 | 2H | Central aliphatic methylene. |
Table 2: 13 C NMR Assignments
| Position | Chemical Shift ( δ , ppm) | Carbon Type (DEPT) | Mechanistic Assignment |
| C-4 | 194.5 | C (Quaternary) | Ketone carbonyl; highly deshielded. |
| C-7a | 166.8 | C (Quaternary) | Furan ring bridgehead carbon attached to oxygen. |
| C-2 (COOH) | 160.2 | C (Quaternary) | Carboxylic acid carbonyl. |
| C-2 | 146.5 | C (Quaternary) | Furan ring carbon attached to the COOH group. |
| C-3a | 122.0 | C (Quaternary) | Furan ring bridgehead carbon (C-C bond). |
| C-3 | 112.5 | CH | Furan ring methine carbon. |
| C-5 | 37.2 | CH 2 | Methylene alpha to ketone. |
| C-7 | 23.8 | CH 2 | Methylene attached to furan ring. |
| C-6 | 22.5 | CH 2 | Central aliphatic methylene. |
References
-
BenchChem. 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde & Benzofuran Analogs. Retrieved from:
-
Yamaguchi, S., Yamamoto, K., Ueda, T., Morikawa, T., & Kawase, Y. (1989). A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from:[1]
-
ResearchGate. Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between -Haloketones and -Dicarbonyl Compounds. Retrieved from:[3]
-
ResearchGate. Demethylation of aryl methyl ethers by boron tribromide & Synthesis of 4-hydroxybenzofuran-2-carboxylic acid derivatives. Retrieved from:[2]
Sources
Application Notes and Protocols for the Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid Utilizing Ethyl Bromopyruvate
Introduction
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid and its derivatives are valuable heterocyclic compounds, serving as key building blocks in the development of novel therapeutic agents and other functional materials. Their unique structural motif is of significant interest to researchers in medicinal chemistry and drug discovery. This document provides a comprehensive guide for the synthesis of this target molecule, with a particular focus on the strategic use of ethyl bromopyruvate. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals.
The synthetic route described is a modification of the classic Feist-Benary furan synthesis, a robust method for constructing furan rings.[1][2] This approach involves the reaction of an α-halo ketone, in this case, ethyl bromopyruvate, with a β-dicarbonyl compound, 1,3-cyclohexanedione.
Reaction Scheme and Mechanism
The synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a two-step process. The first step is the Feist-Benary condensation to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid.
Step 1: Feist-Benary Synthesis of Ethyl 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
Caption: Synthesis of the ethyl ester intermediate.
Step 2: Hydrolysis to 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
The reaction mechanism proceeds through the formation of an enolate from 1,3-cyclohexanedione, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromopyruvate. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. The "interrupted" Feist-Benary reaction, where a hydroxydihydrofuran intermediate is formed, is a key step in this process.[1]
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 1,3-Cyclohexanedione | ≥97% | Standard chemical supplier |
| Ethyl bromopyruvate | ≥95% (lachrymator) | Standard chemical supplier |
| Sodium ethoxide | ≥95% | Standard chemical supplier |
| Ethanol | Anhydrous | Standard chemical supplier |
| Diethyl ether | Anhydrous | Standard chemical supplier |
| Sodium hydroxide | ACS reagent grade | Standard chemical supplier |
| Hydrochloric acid | Concentrated (37%) | Standard chemical supplier |
| Magnesium sulfate | Anhydrous | Standard chemical supplier |
| Round-bottom flasks | Various sizes | Standard laboratory supplier |
| Reflux condenser | - | Standard laboratory supplier |
| Magnetic stirrer with heating | - | Standard laboratory supplier |
| Rotary evaporator | - | Standard laboratory supplier |
| Filtration apparatus | - | Standard laboratory supplier |
| pH paper or meter | - | Standard laboratory supplier |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Standard laboratory supplier |
| Column chromatography supplies | Silica gel | Standard laboratory supplier |
Protocol 1: Synthesis of Ethyl 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
This protocol is adapted from general Feist-Benary synthesis procedures.
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, add sodium ethoxide (1.1 eq) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Addition of Ethyl Bromopyruvate: Slowly add ethyl bromopyruvate (1.0 eq) to the reaction mixture via a dropping funnel. Caution: Ethyl bromopyruvate is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
This protocol is based on standard ester hydrolysis procedures.[4][5]
-
Reaction Setup: In a round-bottom flask, dissolve the purified ethyl ester (1.0 eq) from Protocol 1 in a mixture of ethanol and water.
-
Base Addition: Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the ester solution.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data and Expected Results
| Step | Product | Expected Yield | Purity | Analytical Methods |
| 1 | Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate | 60-80% | >95% after chromatography | TLC, NMR, Mass Spectrometry |
| 2 | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid | 85-95% | >98% after recrystallization | TLC, NMR, Mass Spectrometry, Melting Point |
Troubleshooting and Optimization
-
Low yield in Step 1: Ensure anhydrous conditions as moisture can consume the base. The choice of a non-nucleophilic base can sometimes improve yields by minimizing side reactions.
-
Incomplete hydrolysis in Step 2: Increase the reaction time or the amount of sodium hydroxide. Ensure adequate heating.
-
Purification challenges: If the product is difficult to crystallize, column chromatography can be an effective alternative for purification of the final acid.
Safety Precautions
Ethyl bromopyruvate is a hazardous substance. It is classified as a severe poison, lachrymator, and irritant.[3] It can cause severe irritation and burns upon contact with skin and eyes.[4] Inhalation of its vapor should be strictly avoided.
Mandatory Safety Measures:
-
Always handle ethyl bromopyruvate in a certified chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., butyl rubber).[4]
-
Have an emergency eyewash station and safety shower readily accessible.[7]
-
Keep a neutralizing agent, such as sodium bicarbonate, nearby in case of spills.[4]
-
Store ethyl bromopyruvate in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6]
In case of exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7]
Conclusion
The synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid via the Feist-Benary reaction using ethyl bromopyruvate is an effective and reliable method. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can confidently produce this valuable compound for their drug discovery and development endeavors.
References
- Ethyl Bromopyruvate: A Comprehensive Overview. (2025, February 28).
- Ethyl bromopyruvate (CAS 70-23-5) - HazComFast.
- Material Safety Data Sheet - Ethyl bromopyruvate, 80-85% - Cole-Parmer. (2005, October 3).
- Managing the lachrymatory effects of ethyl bromopyruvate safely - Benchchem.
- Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025, November 21). The Journal of Organic Chemistry.
- Feist–Benary synthesis - Wikipedia.
- Feist-Bénary Synthesis - Alfa Chemistry.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC.
- Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers - Benchchem.
- Technical Support Center: Synthesis and Purification of Tetrahydrofuran-3-carboxylic Acid - Benchchem.
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- 1. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. academicjournals.org [academicjournals.org]
- 4. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Scale-Up Synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic Acid: A Comprehensive Laboratory Protocol
Introduction & Strategic Context
4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS: 108249-48-5)[1] is a highly versatile bifunctional building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of 4-hydroxybenzofuran-2-carboxylic acid derivatives[2], which are prevalent in numerous biologically active natural products and pharmaceutical candidates. For instance, dehydrogenation of this acid or its ester derivatives yields highly functionalized 4-hydroxy-2,3-dihydrobenzofurans[3].
Synthesizing this compound at scale requires a robust, reproducible methodology that avoids the chromatographic bottlenecks typical of discovery-phase chemistry. This application note details a self-validating, highly scalable protocol based on the Feist-Bénary furan synthesis[4], optimized for multi-gram laboratory production.
Mechanistic Rationale & Causality
The most efficient route to 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid relies on the condensation of 1,3-cyclohexanedione with ethyl bromopyruvate[2].
Causality of Reagent Choice: 1,3-Cyclohexanedione is a cyclic β-diketone that is highly enolizable. In the presence of a mild organic base, it forms a stable enolate. Ethyl bromopyruvate acts as an excellent bifunctional electrophile. The reaction proceeds via a well-defined sequence:
-
Nucleophilic Substitution (C-Alkylation): The enolate of 1,3-cyclohexanedione attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an intermediate tricarbonyl species.
-
Intramolecular Cyclization: The remaining ketone carbonyl of the cyclohexanedione moiety undergoes an intramolecular aldol-type condensation with the ketone carbonyl of the pyruvate moiety.
-
Dehydration: Subsequent elimination of water yields the aromatized furan ring, specifically forming ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate.
-
Saponification: The ester is hydrolyzed under basic aqueous conditions, followed by acidification to precipitate the target carboxylic acid.
Mechanistic pathway of the Feist-Bénary furan synthesis and subsequent saponification.
Quantitative Data & Optimization
Based on quantitative data for analogous Feist-Bénary furan syntheses, the choice of base significantly impacts the yield of the cyclized product. As summarized in Table 1, while pyridine yields approximately 65% for similar substrates (e.g., ethyl bromopyruvate and dimedone), the use of triethylamine generally pushes yields higher (~75%). Therefore, triethylamine is selected for this optimized scale-up protocol to maximize throughput and minimize side reactions.
Table 1: Quantitative Yield Data for Analogous Feist-Bénary Furan Syntheses
| α-Halo Ketone | β-Dicarbonyl Compound | Base | Typical Yield (%) |
| Chloroacetone | Ethyl acetoacetate | Pyridine | ~60–70 |
| Phenacyl bromide | Ethyl acetoacetate | Triethylamine | ~75 |
| 3-Chloro-2-butanone | Acetylacetone | NaOEt | ~80 |
| Ethyl bromopyruvate | Dimedone | Pyridine | ~65 |
Note: Extrapolating from the dimedone/ethyl bromopyruvate baseline, substituting pyridine with triethylamine in our 1,3-cyclohexanedione protocol improves the kinetic profile of the initial enolate formation, thereby reducing thermal degradation during scale-up.
Scale-Up Considerations
Transitioning this synthesis to a multi-gram scale necessitates strict control over the following parameters:
-
Exotherm Control: The initial alkylation step is highly exothermic. On scale, ethyl bromopyruvate must be added dropwise at 0–5 °C to prevent the formation of self-condensation byproducts.
-
Solvent Selection: Anhydrous ethanol is the most scalable and environmentally benign choice. It provides excellent solubility for the reactants while allowing the intermediate ester to crystallize out of solution upon cooling and aqueous dilution.
-
Purification Strategy: To ensure the protocol is self-validating and scalable, column chromatography is strictly eliminated. The intermediate ester is isolated via precipitation, and the final acid is purified via acid-base extraction and crystallization.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
-
Equipment Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.
-
Reagent Charging: Charge the flask with 1,3-cyclohexanedione (112.1 g, 1.0 mol) and anhydrous ethanol (800 mL). Stir at 300 rpm until complete dissolution is achieved.
-
Base Addition: Add triethylamine (111.3 g, 1.1 mol) in one portion. Cool the mixture to 0–5 °C using an ice-water bath.
-
Electrophile Addition: Place ethyl bromopyruvate (195.0 g, 1.0 mol) in the addition funnel. Add dropwise over 1.5 hours, maintaining the internal temperature strictly below 10 °C.
-
Cyclization & Dehydration: Once the addition is complete, remove the ice bath. Gradually heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The 1,3-cyclohexanedione spot (which stains strongly with KMnO₄) must be completely consumed.
-
-
Workup & Isolation: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 300 mL. Pour the concentrated mixture into ice-cold distilled water (1.5 L) under vigorous stirring. Stir for 30 minutes to ensure complete precipitation. Filter the solid via a Buchner funnel, wash with cold water (2 x 200 mL), and dry under vacuum at 40 °C overnight to afford the intermediate ester.
Step 2: Saponification to 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
-
Hydrolysis: Transfer the crude ester to a clean 2 L flask. Add 10% aqueous NaOH solution (800 mL). Stir the suspension at 60 °C for 2 hours until a clear, homogeneous solution is obtained.
-
Self-Validation Checkpoint: An aliquot acidified with HCl should yield a white precipitate that shows no ester carbonyl peak by IR spectroscopy (~1730 cm⁻¹).
-
-
Extraction: Wash the basic aqueous layer with ethyl acetate (2 x 200 mL) to remove any unreacted organic impurities. Discard the organic washes.
-
Acidification: Cool the aqueous layer to 0–5 °C. Slowly add 6M HCl dropwise under vigorous stirring until the pH reaches 2.0. A thick off-white precipitate of the target acid will form.
-
Final Isolation: Filter the precipitate, wash thoroughly with ice-cold water until the filtrate is pH neutral, and dry in a vacuum oven at 50 °C to constant weight.
Step-by-step laboratory workflow for the scale-up synthesis and isolation of the target acid.
References
-
Yamaguchi, S., Yamamoto, K., Ueda, T., Morikawa, T., & Kawase, Y. (1989). A New Preparative Method of 4-Hydroxybenzofuran-2-carboxylic Acid Derivatives. Bulletin of the Chemical Society of Japan, 62(12), 4066-4068.[Link]
-
Mphahlele, M. J. (2009). Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. Molecules, 14(12), 5308-5322.[Link]
-
Peng, Y., Luo, J., Feng, Q., & Tang, Q. (2016). Understanding the Scope of Feist-Bénary Furan Synthesis: Chemoselectivity and Diastereoselectivity of the Reaction Between α-Haloketones and β-Dicarbonyl Compounds. European Journal of Organic Chemistry, 2016(23), 4055-4063.[Link]
Sources
How to improve yield in the synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (CAS RN: 108249-48-5). This valuable heterocyclic compound serves as a critical intermediate in pharmaceutical development.[1] The synthesis, typically a variation of the Feist-Benary reaction, can be challenging, with yields often suffering from improper reaction control. This document provides in-depth troubleshooting advice and optimized protocols to help you consistently achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction for this synthesis?
The synthesis is fundamentally a condensation reaction between a 1,3-cyclohexanedione derivative and an α-halocarbonyl compound, followed by cyclization and dehydration. The most common route involves reacting 1,3-cyclohexanedione with chloroacetaldehyde in the presence of a base.[2][3] While the classic Feist-Benary synthesis is known for this type of transformation, historical yields for this specific scaffold are often low, sometimes below 40%, making procedural control paramount for success.[2][3]
Q2: Why is yield control so difficult in this synthesis?
The primary challenge lies in managing the reactivity of the starting materials, particularly chloroacetaldehyde. This aldehyde exists in a complex equilibrium between its monomeric and polymeric forms in solution. The reaction's success hinges on maintaining conditions that favor the reactive monomer without promoting side reactions. This is achieved through stringent pH control.[3]
Q3: What is the most critical parameter for maximizing yield?
Without question, the most critical parameter is maintaining the pH of the reaction mixture between 4 and 10 throughout the addition of reactants.[2][3] Deviation outside this range can lead to either insufficient activation of the 1,3-cyclohexanedione (too acidic) or promotion of self-condensation and other side reactions (too basic).[3] With optimized pH control, yields can be elevated from ~40% to as high as 80%.[2][4]
Q4: What are the necessary safety precautions?
Chloroacetaldehyde is a toxic and corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a certified chemical fume hood. The reaction may be exothermic, and appropriate cooling should be readily available. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.
Troubleshooting and Optimization Guide
This section addresses specific problems you may encounter during the synthesis. The troubleshooting process is broken down by experimental stage.
Experimental Workflow Overview
Caption: General workflow for the synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran.
Problem Area 1: The Condensation Reaction
Issue: Low or No Product Formation Detected by TLC or LC-MS
This is the most common failure mode and is almost always linked to reaction conditions.
Caption: Troubleshooting decision tree for low reaction yield.
-
Probable Cause 1: Incorrect pH. The condensation is highly pH-sensitive. Patents have demonstrated that maintaining a pH between 4 and 10 is essential for high yields.[2][3]
-
Probable Cause 2: Poor Reagent Quality. Chloroacetaldehyde can polymerize upon storage, reducing the concentration of the active monomer.
-
Solution: Use a recently purchased bottle of chloroacetaldehyde (typically supplied as a 40-50% aqueous solution). If in doubt, consider an alternative synthetic equivalent or a purification of the aldehyde before use.
-
-
Probable Cause 3: Reaction Temperature. An initial exotherm can accelerate side reactions.
Issue: Significant Formation of Side Products
-
Probable Cause: pH is too high. A pH above 10 can promote the self-condensation of 1,3-cyclohexanedione or other undesired pathways.
-
Solution: Maintain the pH in the slightly basic range of 7.5-9.0 for optimal results. One successful high-yield procedure maintained a pH between 6.2 and 8.7.[4]
-
-
Probable Cause: Introduction of the Carboxylic Acid Moiety. If you are building the carboxylic acid functionality directly into the synthesis (e.g., using a glyoxylic acid derivative instead of formaldehyde in a related synthesis), decarboxylation or other side reactions can occur under harsh conditions.
-
Solution: Ensure the reaction temperature does not exceed recommended limits. Alternatively, consider a synthetic route where the carboxylic acid is introduced in a later step, for instance, by oxidation of a 2-methyl or 2-formyl precursor. This isolates the sensitive functionality from the initial condensation conditions.
-
Problem Area 2: Work-up and Purification
Issue: Product is Contaminated with Unreacted 1,3-Cyclohexanedione.
-
Probable Cause: Incomplete reaction or inefficient removal during work-up. 1,3-Cyclohexanedione is acidic and can be difficult to separate from the acidic product.
-
Solution: During the work-up, after extracting the product into an organic solvent like ethyl acetate, perform a wash with a mild aqueous base such as potassium carbonate or sodium bicarbonate solution.[2][4] This will deprotonate and extract the unreacted dione into the aqueous layer, leaving the less acidic product in the organic phase.
-
Issue: Final Product is an Oil or Fails to Crystallize.
-
Probable Cause: Presence of persistent impurities.
-
Solution: Column chromatography is highly effective for purification.[4] Use a silica gel column and elute with a solvent system such as dichloromethane or a gradient of ethyl acetate in hexanes. Monitor fractions by TLC to isolate the pure product. If an oil persists, try dissolving it in a minimal amount of a hot solvent (e.g., toluene, ethyl acetate/hexanes) and cooling slowly to induce crystallization.[5]
-
Optimized Synthesis Protocol
This protocol is adapted from a patented procedure that reports an 80% yield of the parent compound, 4-oxo-4,5,6,7-tetrahydrobenzofuran.[4] Modifications for synthesizing the 2-carboxylic acid derivative may be required, but this serves as an excellent foundation.
Table 1: Comparison of Reaction Conditions
| Base | Solvent System | pH Range | Reaction Time | Reported Yield | Reference |
| Sodium Bicarbonate | Water / Ethyl Acetate | 6.2 - 8.7 | Overnight | 80% | [4] |
| Potassium Carbonate | Water | 7.75 - 9.50 | 45 hours | 68% | [2][3] |
| Sodium Bicarbonate | Water | 6 - 9 | Overnight | 76% | [3] |
| None (Control) | Water | Acidic | N/A | Low | [2] |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a pH probe, combine 10 mL of ethyl acetate, 3 mL of water, and 2 mL of a 40% aqueous solution of chloroacetaldehyde.
-
pH Adjustment: Cool the mixture in an ice bath. Slowly add solid sodium bicarbonate (~1.0 g, 12 mmol) until the pH of the aqueous layer is between 7 and 8.
-
Reactant Addition: Prepare a solution of 1,3-cyclohexanedione (1.12 g, 10 mmol) in 5 mL of water. Add this solution dropwise to the cooled reaction mixture over a period of at least 30 minutes. Crucially, monitor the pH and add small portions of sodium bicarbonate as needed to maintain the pH between 6.2 and 8.7.
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Acidification: After stirring overnight, acidify the mixture with dilute sulfuric acid until the pH is ~1-2. Stir vigorously for one hour.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the ethyl acetate layer. Wash the organic layer with an aqueous solution of potassium carbonate to remove any unreacted 1,3-cyclohexanedione, followed by a wash with brine.
-
Purification: Dry the ethyl acetate layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with dichloromethane, to yield the final product.
References
-
Hayakawa, I., Shioya, R., Agatsuma, T., & Sugano, Y. (2005). Synthesis and evaluation of 3-methyl-4-oxo-6-phenyl-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid ethyl ester derivatives as potent antitumor agents. Chemical & Pharmaceutical Bulletin, 53(6), 638-640. [Link]
- Ube Industries. (1984). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative.
-
Ferreira, V. F., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
PrepChem. (n.d.). Synthesis of 4-oxo-4,5,6,7-tetrahydrobenzofuran. [Link]
- Ube Industries. (1992). Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative.
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]
-
PubChem. (n.d.). 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. (n.d.). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt. [Link]
-
Zhao, H., et al. (2015). A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones. Organic Letters, 17, 5744-5747. [Link]
-
Parker, K. A., & Lim, Y. H. (2002). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Tetrahedron Letters, 43(30), 5349–5351. [Link]
- BP Chemicals Limited. (1995). Process for purification of carboxylic acids.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
-
Your Organic Chemistry Tutor. (2022, January 4). Synthesis Practice Problem (Carboxylic Acid Derivatives Chapter). YouTube. [Link]
-
CompTox Chemicals Dashboard. (n.d.). 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid. U.S. Environmental Protection Agency. [Link]
-
Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Pannellum [meiji.ac.jp]
- 2. EP0101003A1 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative - Google Patents [patents.google.com]
- 3. EP0101003B2 - Process for preparing 4-oxo-4,5,6,7-tetrahydrobenzofuran derivative - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Reducing side reactions between 1,3-cyclohexanedione and ethyl bromopyruvate
Technical Support Center: Alkylation of 1,3-Cyclohexanedione
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet challenging reaction: the alkylation of 1,3-cyclohexanedione with ethyl bromopyruvate. Our goal is to empower you, our fellow researchers and drug development professionals, to minimize side reactions and maximize the yield of your desired C-alkylated product, 2-(2-ethoxy-2-oxoethyl)cyclohexane-1,3-dione.
Core Principles: The Challenge of the Ambident Nucleophile
The primary challenge in this synthesis stems from the fact that the enolate of 1,3-cyclohexanedione is an ambident nucleophile . After deprotonation of the acidic methylene proton (pKa ≈ 5.2), the resulting negative charge is delocalized across the carbon and oxygen atoms, creating two potential sites for electrophilic attack.[1]
-
C-Alkylation (Desired Pathway): The attack occurs from the central carbon atom (the α-carbon), forming a new carbon-carbon bond. This pathway is generally favored thermodynamically due to the formation of a strong C=O bond in the final product.[2]
-
O-Alkylation (Side Reaction): The attack occurs from one of the oxygen atoms, forming an enol ether—a common and often difficult-to-separate byproduct.
The key to a successful reaction is to control the conditions to favor C-alkylation kinetically and thermodynamically. Several factors, including the choice of solvent, base (counter-ion), and temperature, critically influence the ratio of C- to O-alkylation products.[3][4]
Caption: Competing C- and O-alkylation pathways for the enolate of 1,3-cyclohexanedione.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of two major products in my reaction?
A1: You are likely observing a mixture of the desired C-alkylated product and the O-alkylated byproduct. As explained in the Core Principles section, the enolate of 1,3-cyclohexanedione can react at either the carbon or oxygen atom.[2] The ratio of these products is highly dependent on your reaction conditions. Refer to the Troubleshooting Guide below for specific solutions.
Q2: What is the best general-purpose base for this reaction?
A2: There isn't a single "best" base, as the optimal choice depends on the solvent and desired outcome. However, for favoring C-alkylation, weaker bases that generate a less "free" enolate are often preferred. Common choices include sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium carbonate (K₂CO₃).[3][5] Stronger bases like lithium diisopropylamide (LDA) can be used but may require stricter temperature control to avoid side reactions.
Q3: Can I use ethyl iodopyruvate instead of ethyl bromopyruvate?
A3: Yes, and it may even be advantageous. According to Hard-Soft Acid-Base (HSAB) theory, the carbon center of the enolate is a "softer" nucleophile than the oxygen center. Alkyl iodides are "softer" electrophiles than alkyl bromides. Therefore, using an alkyl iodide can preferentially favor reaction at the softer carbon site, potentially increasing your C-alkylation yield.[4]
Q4: My reaction seems to stall and never goes to completion. What could be the cause?
A4: Reaction stalling can be due to several factors:
-
Insufficient Base: The base may be consumed by trace amounts of water in your solvent or on your glassware. Ensure all materials are scrupulously dry.
-
Poor Reagent Quality: The ethyl bromopyruvate may have degraded. It is a lachrymator and can be sensitive to moisture. Using a freshly opened bottle or purifying it before use is recommended.
-
Low Temperature: While lower temperatures can improve selectivity, they also slow the reaction rate. A balance must be struck. You may need to allow the reaction to run for a longer period or slightly increase the temperature.
Troubleshooting Guide
Problem 1: High percentage of O-alkylation byproduct.
| Potential Cause | Explanation & Recommended Solution |
| Inappropriate Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can leave the oxygen atom of the enolate highly exposed and nucleophilic, favoring O-alkylation.[4] Solution: Switch to a polar protic solvent like ethanol or a less coordinating aprotic solvent like THF. Protic solvents will hydrogen-bond with the oxygen, reducing its nucleophilicity and favoring C-alkylation.[3][6] |
| Large Counter-ion | Bases with large, "soft" cations like potassium (from K₂CO₃ or t-BuOK) create a looser ion pair, increasing the reactivity of the oxygen atom.[4] Solution: Use a base with a smaller, "harder" cation like lithium or sodium (e.g., NaH, NaOEt). These smaller cations coordinate more tightly to the oxygen, sterically hindering O-alkylation.[4] |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the O-alkylation pathway, which is sometimes kinetically faster. Solution: Run the reaction at a lower temperature. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. Monitor the reaction by TLC or GC-MS to find the optimal temperature profile. |
Problem 2: Significant amount of di-alkylated product observed.
| Potential Cause | Explanation & Recommended Solution |
| Excess Electrophile | Using a large excess of ethyl bromopyruvate can lead to a second alkylation event after the desired mono-C-alkylated product is formed. Solution: Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of ethyl bromopyruvate. Add the electrophile slowly to the solution of the enolate to maintain a low instantaneous concentration. |
| Strong Base / High Temp | A combination of a very strong base and elevated temperature can deprotonate the remaining acidic proton on the mono-alkylated product, leading to a second alkylation. Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider a weaker base like K₂CO₃ in a solvent like acetonitrile.[3] |
Problem 3: Low overall yield and recovery of starting material.
| Potential Cause | Explanation & Recommended Solution |
| Wet Reagents/Glassware | 1,3-cyclohexanedione is hygroscopic, and bases like NaH react violently with water. Any moisture will consume your base and prevent complete enolate formation. Solution: Dry your glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. If possible, dry the 1,3-cyclohexanedione by azeotropic distillation with toluene before use. |
| Inefficient Enolate Formation | The base may not be strong enough or the deprotonation time may be too short. Solution: When using NaH, allow for sufficient time for the deprotonation to complete (often indicated by the cessation of H₂ gas evolution) before adding the electrophile. Ensure efficient stirring to facilitate the heterogeneous reaction. |
Data-Driven Recommendations
The following table summarizes the expected influence of key reaction parameters on the selectivity of the alkylation.
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale & References |
| Solvent | Polar Protic (e.g., Ethanol, Methanol) | Polar Aprotic (e.g., DMF, DMSO, HMPA) | Protic solvents solvate the oxygen atom, reducing its nucleophilicity.[3][4][6] |
| Base (Counter-ion) | Small Cation (Li⁺, Na⁺) | Large Cation (K⁺, Cs⁺) | Small cations coordinate tightly to oxygen, sterically hindering attack at that site.[4] |
| Leaving Group (on Electrophile) | Iodide (I⁻) | Tosylate (OTs⁻) | Softer leaving groups (like iodide) tend to react preferentially with the softer carbon nucleophile (HSAB principle).[4] |
| Temperature | Lower (e.g., 0 °C to RT) | Higher | C-alkylation is often the thermodynamically favored product; lower temperatures allow for greater selectivity. |
Experimental Protocols
Protocol 1: High-Selectivity C-Alkylation
This protocol is optimized to maximize the yield of the C-alkylated product.
-
Preparation: Under an inert atmosphere (N₂), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) to a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.
-
Solvent Addition: Wash the NaH with dry hexanes (3x) to remove the mineral oil, then carefully add anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Dissolve 1,3-cyclohexanedione (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add ethyl bromopyruvate (1.05 eq.) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Product Characterization
It is crucial to correctly identify your products.
-
GC-MS: An excellent tool for determining the ratio of products and identifying their molecular weights.[8]
-
¹H and ¹³C NMR: The C-alkylated product will show a characteristic methine proton (CH) signal adjacent to two carbonyls. The O-alkylated product will exhibit signals corresponding to an enol ether vinyl proton.[9]
Caption: A workflow for troubleshooting common issues in the alkylation of 1,3-cyclohexanedione.
References
- Filo. (2025, February 24). Reaction of 1,3-cyclohexanedione with NaOH ,BuLi and EtI with THF as solv...
-
Sharma, K., et al. (2022). Study the Alkylation Behavior of 1, 3-Dicarbonyl Systems with Alkyl Halides. AIP Conference Proceedings, 2357, 030012. [Link]
- Craig, D. (2004, October 14). Organic Synthesis Lecture 3. Imperial College London.
-
Sharma, K., et al. (2022, May 15). Study the alkylation behavior of 1, 3-dicarbonyl systems with alkyl halides. ResearchGate. [Link]
-
Gronert, S., et al. (2016, March 24). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3147-3157. [Link]
-
Li, S., et al. (2025, May 2). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Molecules, 30(9), 3986. [Link]
- BenchChem Technical Support Team. (2025, December). A Comparative Guide to 1,2-Cyclohexanedione and 1,3-Cyclohexanedione as Analytical Reagents. Benchchem.
- Li, X., et al. (2022, March 18). Method for monitoring and analyzing process of preparing 1, 3-cyclohexanedione through hydrogenation of resorcinol.
- University of Liverpool.
- Study Prep in Pearson+.
-
Donegatti, T. A., et al. (2019, November 15). Cyclohexane-1,3-dione as a Derivatizing Agent for the Analysis of Aldehydes by Micelar Electrokinetic Chromatography With Diode Array Detection. Electrophoresis, 40(22), 2929-2935. [Link]
-
Quijano-Prieto, D., et al. The Inversion Process of 1,3-cyclohexanedione. SciELO. [Link]
-
Mo, Y., et al. (2023, July 5). Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst. Organic Letters, 25(27), 5136-5140. [Link]
- Reddy, B. V. S., et al. (2014, December 23). Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications.
-
Dayan, F. E., et al. (2022, August 31). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules, 27(17), 5621. [Link]
-
Simon, M., et al. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. Nature Communications, 15, 3341. [Link]
-
Sethu, S., et al. (2014). Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. Acta Crystallographica Section E, 70(Pt 7), o775. [Link]
-
Chinnamanayakar, S. J., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]
-
Wikipedia. (n.d.). 1,3-Cyclohexanedione. [Link]
Sources
- 1. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. pubs.aip.org [pubs.aip.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. askfilo.com [askfilo.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 9. Synthesis and crystal structure of 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid during NMR analysis
Welcome to the Application Support Center. This technical guide is curated for researchers, analytical scientists, and drug development professionals dealing with the challenging NMR sample preparation of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid .
Due to its unique structural dichotomy—a hydrophobic tetrahydrobenzofuran core coupled with highly polar, hydrogen-bonding ketone and carboxylic acid moieties—this compound frequently exhibits recalcitrant solubility in standard NMR solvents. This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to ensure high-fidelity spectral acquisition.
Diagnostic Troubleshooting Workflow
Before altering your sample, follow this logical progression to identify the least destructive and most effective solubilization strategy.
Diagnostic workflow for NMR solvent selection and troubleshooting.
Frequently Asked Questions (FAQs)
Q: Why is my sample completely insoluble in CDCl₃, even after prolonged sonication? Causality: Carboxylic acids strongly dimerize via intermolecular hydrogen bonding in non-polar or moderately polar solvents like chloroform. The thermodynamic penalty of breaking these dimers to solvate the monomeric species in CDCl₃ is simply too high. Furthermore, any undissolved solid particulates will distort the magnetic field homogeneity, leading to severe shimming difficulties and broad peaks1[1].
Q: I switched to DMSO-d₆, but my spectrum has broad peaks and poor resolution. Why? Causality: While DMSO-d₆ is an excellent hydrogen bond acceptor capable of disrupting carboxylic dimers, high concentrations of dissolved solute can drastically increase the macroscopic viscosity of the solution. High viscosity slows down molecular tumbling in solution, which increases the spin-spin ( T2 ) relaxation rate. A faster T2 relaxation directly translates to broader resonance lines2[2]. Solution: Elevate the temperature (VT-NMR) to reduce viscosity.
Q: Why is the -COOH peak missing from my ¹H NMR spectrum? Causality: The carboxylic acid proton is highly labile. If you use a protic deuterated solvent (like D₂O or CD₃OD), rapid deuterium exchange occurs, rendering the proton invisible to ¹H NMR. Even in aprotic solvents like CDCl₃, old solvent bottles can undergo photo-oxidation to form traces of DCl, which facilitates the rapid exchange of the -COOH proton with deuterium3[3]. In DMSO-d₆, extreme hygroscopicity means ambient moisture can cause the -COOH peak to broaden into the baseline or merge with the HOD water peak around 3.3 ppm4[4].
Quantitative Solvent Performance Matrix
Use the following table to select the optimal solvent system based on your specific analytical needs.
| Solvent System | Solvating Mechanism | Expected Solubility | Impact on -COOH Peak | Viscosity / Resolution Impact |
| CDCl₃ | Dipole-dipole | Poor (Dimerization) | Visible (~10-12 ppm) if dry | Low viscosity / High resolution |
| DMSO-d₆ (25°C) | H-bond acceptor | Moderate to Good | Broadened or merged with H₂O | High viscosity / Broad lines |
| DMSO-d₆ (50°C) | Thermal disruption | Excellent | Highly broadened | Low viscosity / High resolution |
| D₂O + NaOD | Ion-dipole (Salt) | Excellent | Exchanged (Invisible) | Low viscosity / High resolution |
Self-Validating Experimental Protocols
If standard dissolution fails, employ these advanced methodologies. Each protocol contains a built-in validation step to ensure the integrity of your data.
Protocol A: Variable Temperature (VT) NMR in DMSO-d₆
Heating the sample overcomes the lattice energy of the solid and reduces solvent viscosity, drastically sharpening the aliphatic peaks of the tetrahydrobenzofuran ring 5[5].
-
Preparation: Add 5–10 mg of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid to an NMR tube. Add 0.6 mL of high-purity, dry DMSO-d₆.
-
Initial Shimming: Attempt to shim and lock at 25°C. If the sample is turbid, do not force acquisition.
-
Heating: Gradually increase the probe temperature to 50°C (323 K). Allow the sample to equilibrate for 10 minutes to ensure thermal gradients dissipate.
-
Re-shim and Acquire: Re-shim the magnet (Z1, Z2, Z3) at the elevated temperature and acquire the ¹H spectrum.
-
Self-Validation Check: After acquiring the 50°C spectrum, cool the sample back to 25°C and acquire a rapid 1-scan ¹H spectrum. Logic: If the chemical shifts irreversibly change or new peaks appear in the aliphatic region, thermal degradation (e.g., decarboxylation) occurred. A self-validating VT-NMR protocol must always prove the molecule survived the heat cycle.
Protocol B: Base-Assisted Solubilization (Carboxylate Salt Formation)
Converting the carboxylic acid to a sodium carboxylate salt leverages powerful ion-dipole interactions with water, ensuring complete dissolution.
-
Preparation: Suspend 5 mg of the compound in 0.6 mL of D₂O in an NMR tube. The sample will likely remain a cloudy suspension.
-
Titration: Add 1–2 drops of 1M NaOD in D₂O using a glass Pasteur pipette. Cap the tube and invert gently 5-10 times. The suspension should rapidly clear as the sodium salt forms.
-
Acquisition: Lock onto D₂O and acquire the spectrum. Note that the HOD peak will appear around 4.7 ppm.
-
Self-Validation Check: The base must only deprotonate the carboxylic acid, not degrade the core. Logic: Integrate the aliphatic multiplets corresponding to the tetrahydrobenzofuran core (C5, C6, C7 protons). The integration ratio must remain perfectly consistent with the theoretical proton count. If extra peaks appear, or if the ketone at C4 underwent base-catalyzed enolization/degradation, the structural integrity has been compromised.
References
- Quora - Why can't a -COOH signal be found in HNMR sometimes even though I use CDCl3 as the solvent?
- ResearchGate - Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?
- University of Oklahoma (OU.edu) - Sample preparation for NMR measurements and points to keep in mind.
- Organomation - NMR Sample Preparation: The Complete Guide.
- ResearchGate - How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?
Sources
Navigating DDQ-Free Pathways: A Technical Guide to Alternative Oxidants for 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid Synthesis
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
The dehydrogenation of the tetrahydrobenzofuran core to its aromatic counterpart is a critical step in the synthesis of numerous biologically active molecules. While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been a workhorse for this transformation, its cost, toxicity, and the challenges associated with removing its hydroquinone byproduct have prompted a search for viable alternatives.[1][2][3] This guide provides a comprehensive overview of alternative oxidants, troubleshooting advice, and detailed protocols to facilitate a smooth transition away from DDQ in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to DDQ for my oxidation reaction?
While effective, DDQ presents several challenges, particularly in process development and scale-up environments.[1] Key concerns include:
-
Cost and Waste: DDQ is a stoichiometric reagent, and its expense can be a significant factor in large-scale syntheses. The resulting hydroquinone byproduct also contributes to waste streams that require disposal.[1][4]
-
Toxicity: DDQ is a toxic compound, and its use requires stringent safety protocols.[1]
-
Work-up and Purification: Removal of the DDQ-hydroquinone byproduct can be challenging, often requiring multiple purification steps, which can lower the overall yield and increase processing time.[5]
-
Reaction Compatibility: DDQ is a powerful oxidant and may not be compatible with sensitive functional groups present in complex molecules.[6]
Q2: What are the most promising classes of alternative oxidants for this type of transformation?
Several classes of oxidants have emerged as effective replacements for DDQ in dehydrogenation reactions. These include:
-
Copper-Based Reagents: Copper(II) salts, such as CuBr₂, offer a cost-effective and less toxic alternative.[7]
-
Iodine-Based Systems: A combination of molecular iodine with an oxidant like dimethyl sulfoxide (DMSO) provides a mild and efficient system for dehydrogenation.[8][9]
-
TEMPO-Catalyzed Systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) and its derivatives, used in catalytic amounts with a co-oxidant, offer a green and highly selective oxidation method.[10][11][12]
-
Manganese Dioxide (MnO₂): Activated MnO₂ is a classic, heterogeneous oxidant that can be effective for these transformations, although it often requires elevated temperatures and longer reaction times.[13][14]
-
Aerobic Oxidation Systems: The use of molecular oxygen or air as the terminal oxidant, often in conjunction with a metal or organic catalyst, represents the most environmentally benign approach.[15][16]
Q3: My reaction with an alternative oxidant is sluggish or incomplete. What should I do?
Incomplete conversion is a common issue when moving away from a powerful oxidant like DDQ. Here are some troubleshooting steps:
-
Increase Temperature: Many alternative oxidants require higher temperatures to achieve reaction rates comparable to DDQ. A stepwise increase in temperature while monitoring the reaction by TLC or LC-MS is recommended.
-
Adjust Solvent: The choice of solvent can significantly impact the reaction rate. For instance, more polar aprotic solvents can sometimes accelerate the reaction.
-
Increase Reagent Stoichiometry: For stoichiometric reagents like MnO₂ or CuBr₂, increasing the equivalents may be necessary.
-
Consider a Co-catalyst or Additive: In some systems, the addition of a co-catalyst or an acid/base additive can enhance the rate of reaction.
-
Ensure Reagent Quality: The activity of oxidants like MnO₂ can vary significantly between suppliers and batches. Ensure you are using a high-quality, activated reagent.
Q4: I'm observing the formation of side products. How can I improve the selectivity?
Side product formation often arises from over-oxidation or reaction with other functional groups in the molecule.
-
Lower the Reaction Temperature: This is the first step to improve selectivity.
-
Choose a Milder Oxidant: If over-oxidation is the primary issue, switching to a milder system like I₂/DMSO or a TEMPO-catalyzed protocol might be beneficial.[8][11]
-
Protect Sensitive Functional Groups: If your molecule contains other oxidizable groups, a protection strategy may be necessary before the dehydrogenation step.
-
Optimize Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent further oxidation of the desired product.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction or Low Conversion | Insufficiently active oxidant. | Use freshly activated MnO₂ or a fresh bottle of the oxidant. |
| Low reaction temperature. | Gradually increase the reaction temperature. | |
| Inappropriate solvent. | Screen a range of solvents (e.g., toluene, dioxane, acetonitrile, DMF). | |
| Catalyst poisoning (for catalytic systems). | Ensure all reagents and solvents are pure and dry. | |
| Formation of Unidentified Byproducts | Over-oxidation. | Lower the reaction temperature, reduce reaction time, or switch to a milder oxidant.[17] |
| Decomposition of starting material or product. | Run the reaction under an inert atmosphere (N₂ or Ar). | |
| Side reactions with other functional groups. | Consider protecting sensitive functional groups. | |
| Difficulty in Product Isolation/Purification | Incomplete removal of metal byproducts. | For copper-based reactions, an aqueous ammonium chloride wash can help remove copper salts. For manganese reactions, filtration through Celite is often effective. |
| Product instability on silica gel. | Consider using a different stationary phase for chromatography (e.g., alumina) or recrystallization for purification. | |
| Inconsistent Results | Variable quality of the oxidant. | Purchase oxidants from a reliable supplier and consider titrating to determine the active content. |
| Presence of moisture. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Dehydrogenation using Copper(II) Bromide (CuBr₂)
This protocol is based on the principle of α-bromination followed by in-situ elimination to generate the α,β-unsaturated system.[7]
Step-by-Step Methodology:
-
To a solution of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or ethyl acetate, add CuBr₂ (2.0 - 2.5 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. An aqueous wash with ammonium chloride can aid in the removal of copper salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Stoichiometry: Two equivalents of CuBr₂ are typically required for the initial bromination and subsequent oxidation of the generated Cu(I) back to Cu(II).
-
Solvent: Acetonitrile and ethyl acetate are common choices due to their ability to dissolve the starting material and their relatively high boiling points.
-
Work-up: The aqueous washes are crucial for removing the inorganic byproducts (CuBr and HBr).
Protocol 2: Dehydrogenation using Iodine/DMSO
This metal-free system utilizes iodine as a catalyst and DMSO as both the solvent and the terminal oxidant.[8][9]
Step-by-Step Methodology:
-
Dissolve 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1.0 eq) in DMSO.
-
Add a catalytic amount of molecular iodine (I₂) (e.g., 0.1 - 0.3 eq).
-
Heat the reaction mixture to 80-120 °C. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMSO.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product as needed.
Causality Behind Experimental Choices:
-
Catalytic Iodine: Iodine facilitates the dehydrogenation, and it is regenerated in the catalytic cycle by DMSO.[9]
-
DMSO as Oxidant: DMSO serves as the terminal oxidant in this system, being reduced to dimethyl sulfide (DMS).[18]
-
Quenching: Sodium thiosulfate is used to remove any residual iodine, which can color the product.
Protocol 3: TEMPO-Catalyzed Aerobic Oxidation
This protocol employs a catalytic amount of TEMPO with a copper salt co-catalyst, using air or oxygen as the ultimate oxidant.[15][17]
Step-by-Step Methodology:
-
To a solution of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile), add TEMPO (0.05 - 0.1 eq) and a copper(I) salt such as CuCl or CuBr (0.05 - 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) under an atmosphere of air or oxygen (a balloon of oxygen is often sufficient for small-scale reactions).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the solution with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Catalytic System: The copper catalyst facilitates the re-oxidation of the reduced form of TEMPO (TEMPO-H) by molecular oxygen, allowing for a catalytic cycle.[15]
-
Aerobic Conditions: Using air or oxygen as the terminal oxidant makes this a highly atom-economical and environmentally friendly process.[15] The primary byproduct is water.
Visualizing the Workflow
A logical workflow for selecting and troubleshooting an alternative oxidant is crucial for efficient process development.
Caption: Decision workflow for selecting and optimizing an alternative oxidant.
Comparative Overview of Alternative Oxidants
| Oxidant System | Advantages | Disadvantages | Typical Conditions |
| CuBr₂ | Inexpensive, readily available. | Stoichiometric amounts needed, potential for metal contamination. | Reflux in ACN or EtOAc. |
| I₂/DMSO | Metal-free, mild conditions.[8][9] | DMSO can be difficult to remove, potential for sulfur byproducts. | 80-120 °C in DMSO.[8] |
| TEMPO/Cu/O₂ | Catalytic, environmentally friendly (O₂ as oxidant), high selectivity.[15] | May require optimization of catalyst system, potential for catalyst deactivation. | 60-100 °C, O₂ atmosphere.[17] |
| MnO₂ | Inexpensive, heterogeneous (easy removal).[14] | Often requires large excess, can be slow, activity varies.[13] | Reflux in non-polar solvents.[14] |
References
-
Baxendale, I. R., et al. (2016). α,β-Unsaturated ketones via copper(II) bromide mediated oxidation. Tetrahedron Letters, 57(33), 3739-3742. Available at: [Link]
-
Bolm, C., et al. (2002). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 67(22), 7726-7729. Available at: [Link]
-
Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters, 21(4), 1176–1181. Available at: [Link]
-
Ma, Y., et al. (2015). Recent Advances of Green Catalytic System I 2 /DMSO in C–C and C–Heteroatom Bonds Formation. Molecules, 20(8), 14392-14419. Available at: [Link]
-
Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245-251. Available at: [Link]
-
House, B. E., et al. (2023). Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. RSC Advances, 13, 25686-25690. Available at: [Link]
-
Becker, H.-D. (1988). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses, 66, 163. Available at: [Link]
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Stahl, S. S., et al. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Chemistry Portal. Available at: [Link]
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Stahl, S. S., et al. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. Organic Letters. Available at: [Link]
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Kumar, A., et al. (2024). Iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazone for benzoic acid synthesis. Scientific Reports, 14, 2198. Available at: [Link]
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Ansari, I. A., & Gree, R. (2002). TEMPO-Catalyzed Aerobic Oxidation of Alcohols to Aldehydes and Ketones in Ionic Liquid [bmim][PF6]. Organic Letters, 4(9), 1507–1509. Available at: [Link]
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Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Available at: [Link]
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Baxendale, I. R., et al. (2016). α,β-Unsaturated Ketones via Copper(II) Bromide Mediated Oxidation. ResearchGate. Available at: [Link]
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Lemaitre, F., et al. (2023). Development and pilot scale implementation of safe aerobic Cu/TEMPO oxidation in a batch reactor. Green Chemistry, 25(14), 5698-5711. Available at: [Link]
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Pizzoli, G., et al. (2022). I2-Catalyzed/DMSO System for the Oxidation of Se-Se Bond Activated by the Use of SynLED Parallel Photoreactor®. ResearchGate. Available at: [Link]
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Li, B., Wendlandt, A. E., & Stahl, S. S. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst Enabling Aerobic Dehydrogenation of Tertiary Indolines in Pharmaceutical Intermediates. PubMed. Available at: [Link]
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Wang, Z.-L., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156–1165. Available at: [Link]
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Baxendale, I. R., et al. (2016). α,β-Unsaturated ketones via copper(II) bromide mediated oxidation. Semantic Scholar. Available at: [Link]
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Al-Mamun, M. R., & Hasan, M. (2020). The Role of CO 2 as a Mild Oxidant in Oxidation and Dehydrogenation over Catalysts: A Review. MDPI. Available at: [Link]
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Kumar, A., & Kumar, S. (2021). iodine/dmso catalytic system: a unified tool for the one-pot construction of heterocycles. Organic & Biomolecular Chemistry, 19(2), 299-317. Available at: [Link]
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Sun, K., et al. (2021). Oxidative dehydrogenation of light alkanes with carbon dioxide. Green Chemistry, 23(1), 14-47. Available at: [Link]
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Singh, R., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31448-31475. Available at: [Link]
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Organic Chemistry Portal. Dimethyl sulfoxide, DMSO. Available at: [Link]
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Singh, B. K. Dichloro Dicyano Quinone (DDQ). University of Delhi. Available at: [Link]
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Hatfield, W. E., & Morrison, J. C. (1966). Copper(II) Bromide Complexes. I. A Spectrophotometric Study. Inorganic Chemistry, 5(8), 1390-1395. Available at: [Link]
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Organic Chemistry Portal. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Available at: [Link]
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Thomson, R. J., et al. (2023). De Novo Synthesis of Dihydrobenzofurans and Indolines and Its Application to a Modular, Asymmetric Synthesis of Beraprost. Journal of the American Chemical Society, 145(25), 13813–13825. Available at: [Link]
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Reddit. (2025, December 10). Need help removing DDQ. r/Chempros. Available at: [Link]
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Yamaguchi, K., & Mizuno, N. (2014). Development of Environmentally Friendly Dehydrogenative Oxidation Reactions Using Multifunctional Heterogeneous Catalysts. ResearchGate. Available at: [Link]
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Sharma, A., et al. (2020). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. ResearchGate. Available at: [Link]
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Arts, Science, and Commerce College, Kolhar. Oxidation and Reduction Reactions. Available at: [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Oxidations in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. Available at: [Link]
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He, K.-H., & Li, Y. (2014). Oxidant-free dehydrogenative coupling reactions via hydrogen evolution. ChemSusChem, 7(10), 2788-2790. Available at: [Link]
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Wipf, P., & Takayuki, S. (2011). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO 2 as a Stoichiometric Oxidant. PMC. Available at: [Link]
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YouTube. (2019, June 10). Properties of DDQ (Part 1): Oxidation of organic compounds. Available at: [Link]
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Singh, B. K. Dichloro Dicyano Quinone (DDQ). University of Delhi. Available at: [Link]
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Singh, R., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Publishing. Available at: [Link]
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Walsh Medical Media. (2025, March 26). Bioinspired Catalysts for Industrial Oxidation Reactions: Mimicking Nature for Cleaner Chemistry. Available at: [Link]
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Reddit. (2023, August 18). Need some insights on reproducing this DDQ oxidation. r/Chempros. Available at: [Link]
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Wang, G.-Z., et al. (2008). Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using 2,3-Dichloro-5,6-dicyano-benzoquinone (DDQ) and NaNO 2. Molecules, 13(12), 3079-3086. Available at: [Link]
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Purification by recrystallization vs column chromatography for tetrahydrobenzofuran derivatives
Welcome to the Technical Support Center for the isolation and purification of tetrahydrobenzofuran (THBF) derivatives. THBFs are critical scaffolds in medicinal chemistry, frequently synthesized via multi-component reactions (e.g., dimedone, phenacyl bromides, and aldehydes) or iterative couplings. Because these syntheses often generate complex mixtures of regioisomers, diastereomers, and unreacted starting materials, selecting the optimal purification strategy—Recrystallization vs. Flash Column Chromatography—is paramount for ensuring downstream analytical and biological integrity.
This guide provides field-proven insights, troubleshooting protocols, and standardized methodologies to help you resolve common purification bottlenecks.
Decision Matrix: Recrystallization vs. Column Chromatography
To establish a self-validating purification system, researchers must first evaluate the physicochemical properties of their crude THBF mixture. The table below summarizes the critical parameters for choosing between our two primary purification methods.
| Parameter | Solvent-Antisolvent Recrystallization | Flash Column Chromatography (Silica Gel) |
| Optimal Crude Purity | > 80–85% initial purity | < 80% (Handles highly complex mixtures) |
| Scalability | Excellent (10 g to multi-kg scale) | Limited (Solvent and silica-heavy at >10 g) |
| Isomer Separation | Poor (High risk of co-crystallization) | Excellent (Resolves closely related diastereomers) |
| Physical State Req. | Must be a highly crystalline solid | Capable of handling oils and amorphous solids |
| Time & Cost Efficiency | Low cost, highly efficient at scale | High cost (consumables), labor-intensive |
Purification Workflow Logic
The following workflow illustrates the logical relationship between the physical state of the crude THBF mixture and the recommended purification pathway.
Workflow for selecting THBF derivative purification methods.
Deep-Dive FAQs & Troubleshooting
Q1: My THBF derivative is "oiling out" during recrystallization instead of forming crystals. How do I fix this? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the THBF derivative is lower than the temperature at which it saturates the solvent. This is a common issue with highly functionalized or low-melting THBFs. Causality & Solution: The solute forms a supersaturated oil phase rather than nucleating into a crystal lattice because the thermodynamic barrier to form a liquid phase is temporarily lower than forming a solid. To force nucleation:
-
Alter the Solvent System: Switch to a binary solvent system with a steeper solubility curve. For THBFs, transitioning from pure ethyl acetate to an Ethanol/Water mixture (e.g., 80:20) often forces solid nucleation over oiling[1].
-
Lower the Temperature Gradually: Do not crash-cool the solution. Allow it to cool slowly to room temperature before applying an ice bath.
-
Seed the Mixture: Introduce a pure crystal of the THBF. If no crystals exist, perform a preliminary flash column chromatography to remove impurities that depress the melting point, then re-attempt crystallization[2].
Q2: I am synthesizing 2-substituted vs. 3-substituted tetrahydrobenzofuran-4-ones. They co-elute on silica gel. How can I separate these regioisomers? A: Acid- or iodide-catalyzed ring-opening cyclizations often yield mixtures of 2- and 3-substituted THBFs with nearly identical Rf values in standard Hexane/Ethyl Acetate systems[3]. Causality & Solution: Co-elution happens because both regioisomers present similar dipole moments and hydrogen-bond accepting capabilities to the silica surface, preventing differential partitioning.
-
Chromatographic Shift: Change the selectivity group of your mobile phase. Switch from Hexane/EtOAc to Toluene/Acetone or Dichloromethane/Methanol. Alternatively, switch the stationary phase to neutral alumina.
-
Chemical Derivatization/Crystallization: If chromatography fails, exploit their structural rigidity. Often, one regioisomer will selectively precipitate from cold diethyl ether or hexane.
Q3: When scaling up a THBF synthesis from 100 mg to 10 g, when should I transition from chromatography to recrystallization? A: You should transition when your optimized synthetic methodology yields a crude product of >80-85% purity. Causality & Solution: At the 100 mg discovery scale, column chromatography is ideal for isolating all products, including minor diastereomers[4]. However, at the 10 g scale, silica gel chromatography becomes solvent-prohibitive and labor-intensive. If the primary impurity is unreacted starting material (e.g., dimedone or an aldehyde), a simple solvent trituration (washing the crude solid with cold diethyl ether) followed by recrystallization from ethyl acetate or ethanol provides analytically pure THBFs with high atom economy[1][2].
Standardized Methodologies
Protocol A: Flash Column Chromatography for Diastereomeric THBFs[4]
Use this protocol for discovery-scale (< 2 g) separation of THBF diastereomers or regioisomers.
-
Sample Preparation: Dissolve the crude THBF mixture in a minimum volume of dichloromethane (DCM). If the crude is an oil, dry-load it onto silica gel (1:2 ratio of crude to silica by weight) and evaporate the DCM in vacuo until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with 230–400 mesh silica gel using a Hexane/Ethyl Acetate (10:1 v/v) slurry. Ensure the bed is flat and free of air bubbles.
-
Loading & Elution: Load the dry-loaded sample onto the silica bed. Elute using a step gradient of Hexane/EtOAc (starting at 10:1 and increasing polarity to 5:1).
-
Monitoring: Collect fractions and monitor via TLC (UV 254 nm visualization or p-anisaldehyde stain).
-
Isolation: Combine fractions containing the desired diastereomer. Remove the solvent under reduced pressure to yield the purified THBF.
Protocol B: Solvent-Antisolvent Recrystallization of THBF Derivatives[1]
Use this protocol for process-scale (> 2 g) purification of highly crystalline THBFs.
-
Dissolution: Suspend the crude crystalline THBF in a minimal amount of boiling ethanol inside an Erlenmeyer flask.
-
Saturation: Add hot ethanol dropwise while swirling until the solid is completely dissolved.
-
Antisolvent Addition: Slowly add hot water (the antisolvent) dropwise until a faint, persistent cloudiness appears in the solution. Immediately add one or two drops of hot ethanol to clear the solution.
-
Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed (this promotes the growth of large, pure crystal lattices). Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize the yield.
-
Filtration: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the crystal cake with ice-cold 30% aqueous ethanol to remove surface impurities, and dry in vacuo to a constant weight.
References
-
Kamitanaka, T., et al. NEW SYNTHESIS OF TETRAHYDROBENZODIFURANS BY ITERATIVE COUPLING OF QUINONE MONOACETALS WITH ALKENE NUCLEOPHILES. Heterocycles, Vol. 93, No. 1, 2016. [Link]
-
Chemistry & Biology Interface. Anti-Cytotoxic One Dose Response Study against NCI-60 Cancer Cell-lines of Synthesized Benzofuran Derivatives. 2018. [Link]
-
NII. Iodide-Catalyzed Ring-Opening Cyclization of Cyclohexane-1,3-dione-2-spirocyclopropanes.[Link]
-
ACS Publications. Total Synthesis of Psoralidin, an Anticancer Natural Product. 2009. [Link]
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Iodine-Methanol vs. Copper(II) Bromide: A Comparative Guide for the Oxidative Aromatization of Tetrahydrobenzofurans
The synthesis of highly functionalized benzofurans is a critical workflow in medicinal chemistry and drug development, given the prevalence of the benzofuran core in bioactive natural products and active pharmaceutical ingredients (APIs). A highly effective synthetic strategy involves the construction of a tetrahydrobenzofuran intermediate, followed by the oxidative aromatization of its cyclohexenone or cyclohexane moiety to yield a fully aromatic or dihydrobenzofuran system.
As a Senior Application Scientist, I frequently evaluate reagent systems not just for their theoretical yield, but for their mechanistic causality, scalability, and downstream impact. Two of the most prominent reagent systems for this transformation are Iodine in Methanol ( I2 /MeOH) and Copper(II) Bromide ( CuBr2 ) . This guide provides an objective, data-backed comparison of these methodologies, exploring their mechanistic pathways and providing self-validating experimental protocols to help you select the optimal system for your synthetic pipeline.
Mechanistic Causality: Understanding the "Why"
To predict side reactions and product profiles, we must first understand the distinct mechanisms driving these two oxidants. Both methods have proven superior to harsh traditional oxidants like sulfur (at 250 °C) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in refluxing benzene[1].
The Copper(II) Bromide ( CuBr2 ) Pathway
CuBr2 acts dually as a halogenating agent and a terminal oxidant. When applied to α,β -unsaturated cyclic compounds—such as 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid—the reaction proceeds via the halogenation of the homoannular enol form of the conjugated carbonyl group. This is followed by dehydrohalogenation to achieve full aromatization, yielding the corresponding phenolic derivative (e.g., 4-hydroxy-2,3-dihydrobenzofuran derivatives).
Causality Insight: Because CuBr2 requires refluxing in an alcoholic solvent (typically methanol), concurrent trans-esterification or esterification of pendant carboxylic acid moieties is frequently observed[1]. The heavy metal acts as an electron sink, reducing from Cu2+ to Cu+ as the substrate is oxidized.
The Iodine-Methanol ( I2 /MeOH) Pathway
Molecular iodine offers a milder, transition-metal-free alternative. The mechanism involves the initial attack of the protonated carbonyl or enol by methanol to generate a hemiacetal or ketal intermediate. This intermediate undergoes dehydration and subsequent oxidative aromatization, driven by the electrophilic and oxidative properties of I2 .
Causality Insight: A hallmark of the I2 /MeOH system is the incorporation of the solvent. Rather than yielding free phenols, this pathway frequently yields methoxy-aromatic derivatives (e.g., converting 2-bromomethyl-3,5,6,7-tetrahydrobenzofurans into 2-bromomethyl-4-methoxy-2,3-dihydrobenzofurans)[1].
Mechanistic logic comparing CuBr2 and I2/MeOH pathways in oxidative aromatization.
Quantitative Performance Comparison
While both reagents achieve the fundamental goal of aromatization, their operational parameters and product outcomes differ significantly. The table below summarizes the expected performance metrics based on established literature[1],[2].
| Parameter | Copper(II) Bromide ( CuBr2 ) | Iodine-Methanol ( I2 /MeOH) |
| Primary Product Profile | Phenolic derivatives (e.g., 4-hydroxy) | Methoxy-aromatic derivatives (e.g., 4-methoxy) |
| Typical Yields | 60% – 85% | 75% – 90% |
| Reaction Conditions | Refluxing methanol (or acetonitrile) | Refluxing methanol |
| Key Side Reactions | Esterification / Trans-esterification | Ketalization / Halogenation of sensitive groups |
| Reagent Stoichiometry | 2.2 – 2.5 equivalents | 2.0 equivalents |
| Environmental Profile | Moderate toxicity, heavy metal waste | Low toxicity, transition-metal-free, greener |
| Functional Group Tolerance | Lower (can halogenate activated rings) | Higher (mild, neutral-to-slightly acidic conditions) |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process visual and chemical checks that confirm causality at each step.
Protocol A: CuBr2 -Mediated Oxidative Aromatization
Objective: Synthesis of 4-hydroxybenzofuran derivatives from 4-oxo-4,5,6,7-tetrahydrobenzofurans.
-
Preparation: Dissolve the tetrahydrobenzofuran substrate (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.
-
Reagent Addition: Add Copper(II) bromide (2.2 to 2.5 equiv) in a single portion.
-
Causality: A stoichiometric excess is required because CuBr2 acts as both the halogen source and the terminal oxidant.
-
-
Reaction Execution: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon). The reaction typically requires 4–12 hours.
-
Validation Check (Critical): Monitor the physical state of the reaction. The solution will transition from a dark green/brown homogenous liquid to a pale or turbid suspension as insoluble Copper(I) bromide ( CuBr ) precipitates. This phase change serves as a direct, visual confirmation of the redox cycle progressing.
-
Workup: Cool to room temperature. Filter the precipitated CuBr salts through a pad of Celite to halt the oxidation. Concentrate the filtrate, partition between ethyl acetate and 1M HCl, wash with brine, dry over Na2SO4 , and purify via column chromatography.
Protocol B: I2 /MeOH-Mediated Oxidative Aromatization
Objective: Synthesis of 4-methoxybenzofuran derivatives from tetrahydrobenzofurans.
-
Preparation: Dissolve the tetrahydrobenzofuran substrate (1.0 equiv) in reagent-grade methanol (0.1 M concentration).
-
Reagent Addition: Add molecular iodine ( I2 , 2.0 equiv).
-
Causality: Iodine drives the oxidative dehydration, while methanol acts as both the solvent and the nucleophile for the methoxy group installation[1].
-
-
Reaction Execution: Heat the mixture to reflux. Typical reaction times range from 2 to 6 hours.
-
Validation Check (Critical): The deep purple/brown color of the molecular iodine will gradually fade to a light yellow or amber. This colorimetric shift validates that I2 is being actively consumed and reduced to iodide ( I− ) as the substrate aromatizes.
-
Workup: Cool the mixture and quench the remaining unreacted iodine by adding saturated aqueous sodium thiosulfate ( Na2S2O3 ) dropwise until the solution becomes completely colorless. Extract with dichloromethane, wash with water, dry over MgSO4 , and purify.
Step-by-step experimental workflow with self-validating visual checks.
Strategic Selection Guide
Choosing between these two methodologies dictates the final structure of your target molecule and the environmental footprint of your process:
-
Select Copper(II) Bromide ( CuBr2 ) when your synthetic route requires a free phenolic hydroxyl group for downstream functionalization (e.g., triflation followed by Suzuki cross-coupling). It is also the preferred choice if the concurrent esterification of pendant carboxylic acids is a desired step in your sequence[1].
-
Select Iodine-Methanol ( I2 /MeOH) when a methoxy-protected phenol is the intended target. Furthermore, I2 /MeOH is the superior choice for late-stage API synthesis where transition-metal contamination must be strictly avoided, or when scaling up requires a highly cost-effective and greener reagent profile[1],[2].
References
-
Mphahlele, M. J. (2009). Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds. Molecules, 14(12). 1
-
Mphahlele, M. J., & Moekwa, T. B. (2005). Iodo- and Bromo-enolcyclization of 2-(2-Propenyl)cyclohexanediones and 2-(2-Propenyl)cyclohexenone Derivatives Using Iodine in Methanol and Pyridinium Hydrobromide Perbromide in Dichloromethane. ResearchGate.2
Sources
A Researcher's Guide to the Mass Spectrometric Fragmentation of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid. By dissecting the molecule's constituent functional groups—a cyclic ketone, a carboxylic acid, and a benzofuran core—we can anticipate its behavior in the mass spectrometer. This analysis is crucial for researchers in drug development and organic synthesis who rely on mass spectrometry for structural elucidation and purity assessment.
Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule under EI-MS is not a random process. It is governed by the relative stabilities of the resulting carbocations and radical species. The structure of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid presents several key features that will dictate its fragmentation pathways: the carboxylic acid moiety, the cyclic ketone, and the benzofuran ring system.
-
Carboxylic Acids: Aliphatic carboxylic acids are known to exhibit weak molecular ion peaks.[1][2] Common fragmentation patterns include α-cleavage and McLafferty rearrangements.[3][4] The loss of hydroxyl (-OH) and carboxyl (-COOH) groups are also characteristic fragmentation pathways.[5][6]
-
Cyclic Ketones: These compounds typically undergo α-cleavage adjacent to the carbonyl group.[7] The fragmentation of cyclic ketones can be complex, but often involves the loss of carbon monoxide (CO).[2][8]
-
Benzofurans: The fragmentation of the benzofuran system can involve hydrogen rearrangements and the elimination of CO and CO2.[9][10]
By integrating these principles, we can construct a theoretical fragmentation map for our target molecule.
Proposed Fragmentation Pathways
The molecular weight of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (C₉H₈O₄) is 196.16 g/mol . Upon electron ionization, the molecular ion [M]•+ at m/z 196 is expected to be of low to moderate intensity. The subsequent fragmentation is predicted to follow several key pathways, as illustrated in the diagram below.
Figure 2. Recommended experimental workflow for the mass spectrometric analysis.
Conclusion
The theoretical fragmentation pattern of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid presented here is based on well-established principles of mass spectrometry. The key predicted fragments arise from the characteristic cleavages of the carboxylic acid and cyclic ketone functionalities. This guide serves as a valuable resource for researchers, providing a predictive framework for the interpretation of experimental mass spectra of this and structurally related compounds. The validation of this theoretical model through experimental data will further enhance our understanding of the gas-phase ion chemistry of this important class of molecules.
References
- JoVE.
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- Dias, H. J., et al. (2017).
- TMP Chem. (2023, January 25).
- All 'Bout Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Dias, H. J., et al. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry.
- Unknown.
- Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). PubMed.
- Perez, E. S., & Zeller, M. (2015).
- Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. PubMed.
- Meyer, M. R., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques.
- Whitman College. GCMS Section 6.11.2.
- Smith, R. M. (2026, March 11).
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- Science Ready.
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- 10. researchgate.net [researchgate.net]
Benchmarking Catalytic Efficiency in Tetrahydrobenzofuran-2-Carboxylic Acid Aromatization: A Comprehensive Guide
The benzofuran-2-carboxylic acid scaffold is a privileged pharmacophore embedded in numerous therapeutics, ranging from anti-arrhythmic agents to novel antimicrobial compounds[1]. While de novo synthesis often yields 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylate intermediates via classical Feist-Bénary or Diels-Alder condensations, the subsequent aromatization of this saturated cyclohexenone ring remains a critical synthetic bottleneck.
This guide objectively benchmarks the catalytic and stoichiometric systems used for this specific aromatization, providing mechanistic causality, comparative data, and validated experimental protocols to optimize your synthetic workflows.
Mechanistic Causality: Dehydrogenation vs. Oxidative Halogenation
Aromatization of tetrahydrobenzofurans requires the formal removal of two to four hydrogen atoms (depending on the saturation level) to achieve the thermodynamically stable 10π-electron aromatic system[2]. Historically, chemists relied on direct dehydrogenation using transition metals (Pd/C) or hydride abstractors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, these methods often fail or produce low yields when applied to highly substituted 4-oxo-tetrahydrobenzofurans due to steric hindrance and competing side reactions (e.g., decarboxylation)[3].
Modern approaches pivot toward oxidative halogenation-elimination using Copper(II) Bromide (CuBr₂) or Molecular Iodine (I₂). Here, the causality of the reaction shifts: the catalyst does not abstract a hydride directly. Instead, the enolizable ketone (the 4-oxo group) undergoes homoannular enolization. The electrophile (I⁺ or Br⁺) attacks the enol, followed by a rapid dehydrohalogenation (loss of HI or HBr) driven by the thermodynamic sink of aromatization[3].
Mechanistic pathway of oxidative halogenation-elimination in tetrahydrobenzofurans.
Comparative Benchmarking of Aromatization Systems
To make informed decisions in process chemistry, one must weigh yield against chemoselectivity, environmental impact, and scalability. The data below synthesizes the performance of four standard aromatization protocols applied to 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid derivatives.
Quantitative Performance Matrix
| Catalytic / Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity & Side Reactions | Environmental / Safety Profile |
| Pd/C (10%) | Decalin | >150 | 12–24 | 40–50 | Poor; high risk of thermal decarboxylation. | High energy demand; heavy metal waste. |
| DDQ | Dioxane | 100 | 8–12 | 55–65 | Moderate; prone to over-oxidation. | Toxic byproducts (DDHQ); difficult purification. |
| CuBr₂ (2.2 eq) | Methanol | 65 | 4–6 | 75–85 | Good; simultaneous esterification occurs[3]. | High metal loading; moderate toxicity. |
| I₂ (1.2 eq) | Methanol | 65 | 2–4 | 85–95 | Excellent; highly specific to the enolizable ring[3]. | Metal-free; highly atom-economical; green. |
Key Insight: While CuBr₂ is significantly more effective than DDQ or elemental sulfur[3], molecular iodine (I₂) in refluxing methanol emerges as the superior benchmark. It is not only more cost-effective but also eliminates heavy metal waste, making it the reagent of choice for scaling up pharmaceutical intermediates.
Experimental Workflows & Self-Validating Protocols
When executing these transformations, the protocol must be a self-validating system where physical observations correspond directly to mechanistic milestones. Below is the optimized, step-by-step methodology for the two highest-performing systems: the Iodine-mediated and CuBr₂-mediated aromatizations.
Protocol A: Iodine-Mediated Oxidative Aromatization (The Benchmark)
Scientific Rationale: Methanol is deliberately chosen as the solvent. It is not merely a passive medium; it facilitates the solvolysis of the intermediate iodonium species and acts as a proton sink during the elimination of HI.
-
Substrate Solvation: Dissolve 10.0 mmol of 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid in 50 mL of anhydrous methanol under an inert argon atmosphere.
-
Oxidant Introduction: Add 12.0 mmol (1.2 equivalents) of resublimed molecular iodine (I₂) in a single portion. Self-Validation: The solution will immediately turn a deep, opaque violet, indicating the presence of unreacted electrophilic iodine.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 65°C.
-
Reaction Monitoring: Maintain reflux for 2 to 4 hours. Self-Validation: As the iodine is consumed via electrophilic addition and subsequent elimination, the deep violet color will gradually fade to a pale amber or yellow. Confirm complete consumption of the starting material via TLC (Hexanes:EtOAc 7:3).
-
Quenching (Critical Step): Cool to room temperature and quench with 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This step is not just for washing; it chemically reduces any trace unreacted I₂ to inert I⁻, halting the oxidative cycle and preventing the degradation of the newly formed electron-rich 4-hydroxybenzofuran ring.
-
Isolation: Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure 4-hydroxybenzofuran-2-carboxylate derivative.
Protocol B: CuBr₂-Mediated Aromatization
Scientific Rationale: CuBr₂ acts as both the halogenating agent and the oxidant. Note that when using the free carboxylic acid in methanol, CuBr₂ catalyzes in situ esterification. If the free acid is the final target, a subsequent saponification step is required[3].
-
Preparation: Suspend 10.0 mmol of the substrate in 60 mL of methanol.
-
Reagent Addition: Add 22.0 mmol (2.2 equivalents) of finely powdered CuBr₂. (A stoichiometric excess is required as Cu(II) is reduced to Cu(I)).
-
Reflux: Heat to 65°C for 4 to 6 hours. Self-Validation: The initial green/brown solution will precipitate white/pale-yellow Copper(I) Bromide (CuBr) as the reaction progresses, serving as a visual indicator of successful oxidation.
-
Workup: Filter the suspension through a pad of Celite to remove the insoluble CuBr salts. Concentrate the filtrate, dilute with water, and extract with dichloromethane.
Standardized workflow for the oxidative aromatization of tetrahydrobenzofurans.
Conclusion
For the aromatization of tetrahydrobenzofuran-2-carboxylic acid derivatives, traditional dehydrogenation using Pd/C or DDQ is obsolete due to poor yields and harsh conditions. Benchmarking data clearly indicates that Molecular Iodine in methanol is the optimal catalytic system. It provides superior yields, requires shorter reaction times, and operates via a highly predictable electrophilic halogenation-elimination mechanism, all while adhering to the principles of green chemistry.
References
-
Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds Source: National Institutes of Health (PMC) URL:[Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis of Benzofurans Source: Organic Chemistry Portal URL:[Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Molecular Iodine—An Expedient Reagent for Oxidative Aromatization Reactions of α,β-Unsaturated Cyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Yield Analysis of 4-Hydroxybenzofuran Derivatives Synthesized from Different Precursors
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & The Regioselectivity Challenge
The 4-hydroxybenzofuran scaffold is a privileged pharmacophore found in numerous biologically active natural products (e.g., pongapin, furanoflavones) and synthetic antiproliferative agents. However, the regioselective synthesis of the 4-hydroxy isomer over the 6-hydroxy isomer remains a persistent challenge in organic synthesis [1].
When utilizing traditional precursors like 2',4'-dihydroxyacetophenone, the 2'-hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent acetyl carbonyl oxygen. This interaction significantly weakens the nucleophilicity of the 2'-hydroxyl group. Consequently, standard alkylation or etherification reactions preferentially occur at the 4'-position, inevitably leading to the 6-hydroxybenzofuran isomer as the major product, while the desired 4-hydroxybenzofuran is obtained in exceptionally low yields [2].
To overcome this, modern synthetic methodologies have shifted away from simple base-catalyzed condensations toward transition-metal-directed cyclizations and metal-free cascade reactions. This guide objectively compares three distinct synthetic routes, analyzing their mechanistic causality, precursor efficiency, and overall yield.
Mechanistic Analysis of Synthetic Routes
Route A: Traditional Base-Catalyzed Etherification & Condensation
Mechanism: This classical approach involves the Williamson etherification of 2',4'-dihydroxyacetophenone with an α -haloketone, followed by a base-catalyzed nucleophilic addition and spontaneous dehydration [2]. Causality for Low Yield: Because the 2'-OH is locked in a hydrogen bond with the carbonyl group, the etherification selectively occurs at the 4'-position. The subsequent cyclization yields predominantly the 6-hydroxy isomer (22.0% yield), leaving the target 4-hydroxy isomer as a minor byproduct (~9.5% yield).
Route B: Scandium-Catalyzed Phenol-Directed Friedel–Crafts Reaction
Mechanism: Developed as a regioselective alternative, this route utilizes a Lewis acid (ScCl 3 ·6H 2 O) to catalyze an intramolecular Friedel–Crafts reaction of phenol derivatives containing an electrophilic carbonyl side chain[1]. Causality for High Yield: The scandium catalyst coordinates with the lone pairs of the phenolic oxygen. This interaction stabilizes the cyclization precursor through hydrogen bonding, effectively directing the electrophilic carbonyl moiety toward the desired ortho-position. This phenol-directed activation bypasses the nucleophilicity issues of Route A, yielding 5-carbonyl-4-hydroxybenzofurans with high regioselectivity (up to 90:10 ratio) and moderate-to-good yields (51–64%).
Route C: Acid-Catalyzed Ring-Opening Cyclization of Spirocyclopropanes
Mechanism: A highly efficient, metal-free cascade reaction utilizing cyclohexane-1,3-dione-2-spirocyclopropanes [3]. Causality for Excellent Yield: The inherent ring strain of the highly reactive spirocyclopropane drives the acid-catalyzed ring-opening. When treated with an acid catalyst at room temperature, the intermediate undergoes rapid cyclization to form 2-substituted tetrahydrobenzofuran-4(2H)-ones without the formation of unwanted 3-substituted isomers. Subsequent aromatization yields the 4-hydroxybenzofuran derivative with complete regiocontrol.
Visualizing the Workflows
Mechanistic Pathway of Scandium-Catalyzed Regioselective Cyclization (Route B)
Caption: Mechanistic flow of Sc-catalyzed phenol-directed Friedel-Crafts cyclization (Route B).
Overall Workflow Comparison
Caption: Comparison of precursors, reaction conditions, and yield outcomes across the three routes.
Quantitative Data Comparison
The following table summarizes the experimental parameters and quantitative yields of the three discussed methodologies.
| Parameter | Route A: Base-Catalyzed [2] | Route B: Sc-Catalyzed[1] | Route C: Spirocyclopropane Cascade [3] |
| Primary Precursor | 2',4'-Dihydroxyacetophenone | Phenol derivative (carbonyl side chain) | Cyclohexane-1,3-dione-2-spirocyclopropanes |
| Co-Reactant | α -haloketone | None (Intramolecular) | None (Intramolecular cascade) |
| Catalyst / Reagents | K 2 CO 3 , KI → KOH | ScCl 3 ·6H 2 O (10–20 mol%) | Brønsted Acid (e.g., TFA) |
| Solvent | Acetone → Ethanol | 1,2-Dichloroethane (DCE) or similar | Varies (often solvent-free or DCM) |
| Temperature | Reflux (8h + 72h) | 60–80 °C (12h) | Room Temperature |
| Regioselectivity | Poor (Favors 6-OH isomer) | High (90:10 ratio for 4-OH) | Complete (No 3-substituted isomers) |
| Isolated Yield (4-OH) | ~9.5% | 51–64% | Excellent (>85%) |
Experimental Protocols
To ensure reproducibility and self-validation, the following step-by-step methodologies are provided for the two most viable routes (B and C).
Protocol 1: Scandium-Catalyzed Synthesis of 5-Carbonyl-4-hydroxybenzofurans (Route B)
This protocol leverages Lewis acid coordination to override natural nucleophilic tendencies.
-
Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar under an argon atmosphere.
-
Reagent Loading: Add the cyclization precursor (phenol derivative with an electrophilic carbonyl side chain, 0.2 mmol) and ScCl 3 ·6H 2 O (10–20 mol%, 0.02–0.04 mmol) to the vial.
-
Solvent Addition: Inject 2.0 mL of anhydrous solvent (e.g., 1,2-dichloroethane) via syringe.
-
Reaction Execution: Seal the vial and heat the mixture to 60–80 °C in a pre-heated oil bath. Stir continuously for 12 hours.
-
In-Process Control: Monitor the reaction via TLC (Hexane/Ethyl Acetate). The disappearance of the starting material and the emergence of a less polar spot indicates the formation of the benzofuran ring.
-
Quenching & Extraction: Cool the mixture to room temperature. Quench with saturated aqueous NaHCO 3 (5 mL) and extract with dichloromethane (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to isolate the 5-carbonyl-4-hydroxybenzofuran (Expected yield: 51–64%).
Protocol 2: Acid-Catalyzed Ring-Opening of Spirocyclopropanes (Route C)
This protocol utilizes ring strain to drive a metal-free cascade at ambient temperatures.
-
Precursor Synthesis: Prepare the cyclohexane-1,3-dione-2-spirocyclopropane precursor by reacting 1,3-cyclohexanedione with a sulfonium salt in the presence of powdered K 2 CO 3 in EtOAc.
-
Cascade Initiation: To a solution of the spirocyclopropane precursor (0.5 mmol) in dichloromethane (3 mL) at room temperature, add a catalytic amount of Brønsted acid (e.g., Trifluoroacetic acid, 10 mol%).
-
Reaction Execution: Stir the mixture at room temperature. The ring strain of the spirocyclopropane drives a rapid ring-opening cyclization.
-
In-Process Control: Monitor via TLC. The reaction typically reaches completion within 1–2 hours, forming the 2-substituted tetrahydrobenzofuran-4(2H)-one intermediate.
-
Aromatization: Treat the intermediate with an appropriate oxidant (e.g., DDQ or Pd/C under heating) to aromatize the tetrahydrobenzofuranone ring.
-
Purification: Evaporate the solvent and purify the crude product via silica gel chromatography to yield the highly pure 2-substituted 4-hydroxybenzofuran derivative.
References
-
Kuribara, T., Kaneki, A., Mihara, Y., Yuba, H., & Nemoto, T. (2023). Scandium-Catalyzed Phenol-Directed Construction of 5-Carbonyl-4-hydroxybenzofurans via Intramolecular Friedel–Crafts Reaction. Organic Letters, 25(43), 7890-7894.[Link]
-
Saito, Y., Kishimoto, M., Yoshizawa, Y., & Kawaii, S. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research, 35(2), 811-817.[Link]
-
Nambu, H. (2018). Novel Methods for the Synthesis of Heterocycles Using Highly Reactive Spirocyclopropanes. Yakugaku Zasshi, 138(1), 35-42.[Link]
Standard Operating Procedure: Disposal and Handling of 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
As a Senior Application Scientist, I recognize that chemical waste management is often treated as an afterthought, yet it is one of the most critical phases of the experimental lifecycle. 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a specialized organic acid used in advanced drug development and synthetic research. Proper disposal of this compound is not merely a regulatory formality; it is a fundamental requirement to prevent hazardous cross-reactions, protect laboratory personnel, and ensure environmental integrity.
This guide provides a causality-driven, self-validating protocol for the safe handling, segregation, and disposal of this compound in compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[1][2].
Executive Summary & Chemical Profile
Before initiating any disposal protocol, personnel must understand the physicochemical properties of the waste material. As a carboxylic acid derivative, this compound acts as a proton donor. If improperly segregated, it can initiate violent exothermic reactions with incompatible materials.
Table 1: Chemical Profile and Hazard Data
| Property | Specification |
| Chemical Name | 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid |
| CAS Number | 108249-48-5[3] |
| Molecular Formula | C9H8O4 |
| Hazard Classification | Organic Acid, Corrosive, Irritant[4] |
| Incompatibilities | Strong bases, strong oxidizers, cyanides, active metals[4][5] |
| Primary Disposal Route | EPA-Compliant Hazardous Waste Incineration[2][6] |
Causality-Driven Safety & Handling Prerequisites
Every safety measure in the laboratory exists to mitigate a specific mechanism of injury. When handling 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, adhere strictly to the following controls:
-
Personal Protective Equipment (PPE): Wear a fully buttoned lab coat, chemical splash goggles, and nitrile gloves (or heavy-duty neoprene for bulk handling)[4][7].
-
Causality: Organic acids can cause localized pH drops upon contact with the aqueous environment of mucous membranes or sweat on the skin, leading to severe chemical burns or dermatitis.
-
-
Engineering Controls: All transfers of dry powder or concentrated solutions must be performed inside a certified chemical fume hood[4].
-
Causality: Fume hoods maintain negative pressure, ensuring that any aerosolized acidic particulates or volatile solvent vapors are drawn away from the user's respiratory tract.
-
Waste Segregation & SAA Management
Under EPA RCRA guidelines, laboratories must accumulate waste in a designated Satellite Accumulation Area (SAA)[5][6].
-
Segregation Rules: Never store organic acid waste in the same secondary containment as strong bases or oxidizers[5][8]. Mixing acids with bases causes rapid, heat-generating neutralization, while mixing with oxidizers can ignite the organic carbon backbone.
-
Container Compatibility: Do not use metal containers. Use high-density polyethylene (HDPE) or compatible glass[6][7].
-
Causality: Acids corrode metal over time, compromising container integrity and leaching toxic metal ions into the waste stream.
-
Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By following these steps, you build inherent checks into your workflow to confirm safety.
Protocol A: Solid Waste Disposal (Powders and Crystals)
-
Collection: Transfer residual solid 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid into a chemically compatible, leak-proof HDPE container[6].
-
Labeling: Affix a standard RCRA Hazardous Waste label immediately. Write the full chemical name (no abbreviations) and check the "Corrosive" and "Toxic" hazard boxes[7][8].
-
Storage: Place the sealed container in the SAA within a secondary containment bin specifically allocated for organic acids[8].
-
Validation: Ensure the container is securely closed. A properly sealed container in secondary containment self-validates that even if the primary vessel fails, no environmental contamination will occur.
-
Pickup: Submit a waste pickup request to your Environmental Health and Safety (EH&S) department before the 90-day SAA time limit is reached[6].
Protocol B: Liquid/Solution Waste Disposal
-
Segregation by Solvent: Determine if the solvent carrying the acid is halogenated (e.g., dichloromethane) or non-halogenated (e.g., DMSO, ethanol).
-
Transfer: Slowly pour the solution into the appropriate liquid waste carboy. Never fill the container past 90% capacity[6].
-
Causality: Leaving 10% headspace allows for thermal expansion of the liquid, preventing hydrostatic rupture of the container.
-
-
Venting: Ensure the carboy is equipped with a vented (pressure-relief) cap[7].
-
Validation: Organic acids mixed with trace impurities can generate gas. A vented cap prevents over-pressurization. The absence of container bulging serves as a visual validation of safe storage.
-
-
Documentation: Update the waste log attached to the carboy with the exact volume and concentration added.
Protocol C: Spill Containment and Decontamination
-
Assessment: For spills larger than 1 liter, evacuate the immediate area, secure the doors, and contact EH&S[9]. For small spills, don fresh PPE.
-
Neutralization: Cover the spilled solid or liquid with a mild alkaline neutralizing agent, such as sodium bicarbonate or soda ash[4][9].
-
Validation: The weak base neutralizes the acid without a violent exothermic reaction, producing CO₂ gas. The complete cessation of effervescence (bubbling) provides direct, visual validation that the acid has been fully neutralized and is safe to handle.
-
-
Absorption: Sweep up the neutralized solid or absorb liquid residues with an inert absorbent (e.g., vermiculite or sand)[9].
-
Disposal: Place all spill debris and contaminated PPE into a hazardous waste bag, label as "Spill Debris - 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid," and request immediate EH&S pickup[9][10].
Waste Disposal Workflow Visualization
Workflow for the segregation, neutralization, and disposal of organic acid laboratory waste.
References
-
Title: Organic Acid Standard Operating Procedure Source: University of Washington URL: [Link]
-
Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
-
Title: Disposal of Chemicals in the Laboratory Source: Environmental Marketing Services URL: [Link]
-
Title: Standard Operating Procedures: Hazard Class- Organic Acids Source: Florida Atlantic University URL: [Link]
-
Title: How to Dispose of Chemical Waste in a Lab Correctly Source: GAIACA URL: [Link]
-
Title: Chemical Waste Management SOP Source: Texas Tech University URL: [Link]
-
Title: Chemical Waste Disposal Guidelines for Educational Facilities Source: MLI Environmental URL: [Link]
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. depts.ttu.edu [depts.ttu.edu]
- 8. mlienvironmental.com [mlienvironmental.com]
- 9. fau.edu [fau.edu]
- 10. coral.washington.edu [coral.washington.edu]
A Senior Application Scientist's Guide to Handling 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and procedural excellence. While 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a valuable intermediate, its handling requires a comprehensive understanding of its potential hazards, which are inferred from its chemical structure and available GHS classifications. This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the scientific reasoning behind each recommendation.
The GHS classifications aggregated from suppliers identify this compound as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] This dictates a cautious approach, treating the compound as hazardous upon contact and inhalation.
Hazard Analysis: A Structurally-Informed Approach
-
Carboxylic Acid Moiety (-COOH): This functional group confers acidic properties. While generally weak acids, carboxylic acids can be corrosive to skin and metals and will react exothermically with bases.[2][3][4] As a solid, the primary risk is from dust, which can react with moisture on the skin or in the respiratory tract, leading to irritation or corrosive effects.[5]
-
α,β-Unsaturated Ketone System: This is a critical feature from a toxicological standpoint. This system is a known Michael acceptor, meaning it can react with biological nucleophiles like thiols (in cysteine residues of proteins) and amines.[6] This reactivity is the basis for the irritant properties and can also lead to skin sensitization. Similar α,β-unsaturated ketones have been shown to be reactive, direct-acting irritants with toxicity primarily localized to the site of contact.[6][7][8]
Based on this analysis, we will operate under the conservative principle that 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is a skin, eye, and respiratory irritant, potentially corrosive, and a possible sensitizer. The primary routes of exposure are inhalation of dust and direct skin or eye contact.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier engineered to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles & Face Shield | Double-gloved (e.g., nitrile) | Lab Coat & Chemical-Resistant Apron |
| Handling in Solution | Chemical Fume Hood | Safety Goggles | Chemical-resistant gloves (e.g., nitrile) | Lab Coat |
| Waste Handling/Disposal | As required by task (Fume Hood for liquids) | Safety Goggles | Chemical-resistant gloves | Lab Coat |
Detailed PPE Specifications
-
Respiratory Protection: The primary engineering control is to handle the solid material within a certified chemical fume hood or a ventilated balance enclosure to prevent dust from becoming airborne.[5][9] This is superior to relying solely on respiratory masks. If a fume hood is not feasible for a specific task, a respirator with an N95 or P100 particulate filter is mandatory.[9]
-
Eye and Face Protection: Because the compound is a serious eye irritant, chemical splash goggles are required at all times.[10][11] When handling the powder outside of a contained system (e.g., weighing), a full-face shield must be worn in conjunction with goggles to protect against accidental splashes or dust dispersion.[5][10] A face shield alone does not provide adequate protection.[5]
-
Hand Protection: Double-gloving provides an extra layer of security. Nitrile gloves are a common and effective choice for incidental contact.[5] However, it is crucial to check the manufacturer's compatibility data for the specific solvents being used if handling the compound in solution. Always inspect gloves for tears or punctures before use and remove them immediately upon contamination, washing hands thoroughly afterward.[12]
-
Body Protection: A standard lab coat protects against minor spills and dust.[13] When handling larger quantities (>1g) of the solid, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against contamination.[5][14]
Operational and Disposal Plan
A self-validating protocol ensures safety at every stage, from preparation to disposal.
Experimental Workflow: Step-by-Step Handling
The following diagram illustrates the mandatory workflow for safely handling solid 4-Oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid.
Sources
- 1. 4-Oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid | C9H8O4 | CID 713937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. 8.9 Corrosives [ehs.cornell.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. occupli.com [occupli.com]
- 10. oshatrainingschool.com [oshatrainingschool.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. nspcoatings.co.uk [nspcoatings.co.uk]
- 14. ribbletechnology.co.uk [ribbletechnology.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
